The Strategic Application of 3-Fluoro-4-iodo-1H-pyrazole in Advanced Drug Discovery
Executive Summary & Rationale In contemporary medicinal chemistry, the pyrazole core is a privileged scaffold, frequently embedded in kinase inhibitors, receptor antagonists, and anti-inflammatory agents. The specific fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In contemporary medicinal chemistry, the pyrazole core is a privileged scaffold, frequently embedded in kinase inhibitors, receptor antagonists, and anti-inflammatory agents. The specific functionalization of 3-fluoro-4-iodo-1H-pyrazole represents a highly strategic building block for drug discovery[1],[2].
The rationale for utilizing this specific substitution pattern is twofold:
The C3-Fluorine Effect: The introduction of a highly electronegative fluorine atom at the C3 position modulates the pKa of the adjacent pyrazole NH, significantly increasing its acidity. Furthermore, fluorine enhances the overall lipophilicity (logP) of the resulting API and blocks potential sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes).
The C4-Iodine Handle: Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling reactions. The inductive electron-withdrawing effect of the C3-fluorine renders the pyrazole ring more electron-deficient. Counterintuitively, this electron deficiency accelerates the oxidative addition of Palladium(0) into the C4-I bond, making it exceptionally reactive for Suzuki-Miyaura, Sonogashira, and Heck couplings.
Physicochemical Profiling and Structural Data
Before initiating any synthetic campaign, a rigorous understanding of the building block's physicochemical properties is required. The data summarized below serves as the foundational parameters for reaction design and analytical tracking[1],[3].
This compound exhibits broad-spectrum irritant properties. According to standard safety data[1], it is classified under hazards H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled) and H315, H319, H335 (Causes skin/eye irritation and respiratory irritation). All handling must be conducted within a certified fume hood using standard PPE (nitrile gloves, safety goggles).
Standard Operating Procedures (SOPs) for Derivatization
As an application scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems . The following workflows detail the chemoselective functionalization of 3-fluoro-4-iodo-1H-pyrazole.
Protocol A: Regioselective N1-Alkylation
Objective: To install a protecting group or functional side-chain at the N1 position prior to cross-coupling.
Mechanistic Causality:
Because the C3-fluorine lowers the pKa of the pyrazole NH, strong bases (like NaH) are unnecessary and may cause unwanted side reactions. A mild base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent provides quantitative deprotonation, favoring the thermodynamic N-alkylation product.
Step-by-Step Methodology:
Initiation: Charge a flame-dried round-bottom flask with 3-fluoro-4-iodo-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).
Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
Causality: Pre-stirring ensures complete formation of the pyrazolide anion before the electrophile is introduced, preventing competing reaction trajectories.
Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise via syringe.
Propagation: Stir the mixture at 50 °C for 2–4 hours.
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 213.0 [M+H]⁺) is fully consumed and replaced by the alkylated product mass.
Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl.
Causality: The LiCl wash is critical to partition residual DMF into the aqueous layer, preventing baseline disruption during subsequent silica gel chromatography.
Protocol B: C4 Suzuki-Miyaura Cross-Coupling
Objective: To form a C-C bond at the C4 position using the highly reactive iodo-handle.
Mechanistic Causality:
The C4-iodine bond is primed for oxidative addition. We select Pd(dppf)Cl₂ as the catalyst because the bidentate 'dppf' ligand provides significant steric bulk. This bulk accelerates the final reductive elimination step of the catalytic cycle while suppressing premature dehalogenation (a common side reaction with electron-deficient pyrazoles).
Step-by-Step Methodology:
Setup: In a microwave-safe vial, combine the N-alkylated 3-fluoro-4-iodo-pyrazole intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
Degassing: Sparge the mixture with Argon for 10 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species into inactive Pd(II) oxides, and to prevent the oxidative homocoupling of the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Seal the vial with a crimp cap.
Heating: Irradiate in a microwave reactor at 110 °C for 45 minutes (or heat in an oil bath at 90 °C for 12 hours).
Self-Validation & Workup: Dilute the crude mixture with EtOAc and filter through a pad of Celite.
Causality: Celite filtration removes "palladium black" (precipitated Pd(0)), which is a visual indicator that the catalytic cycle has terminated. Concentrate the filtrate and purify via flash chromatography. Successful coupling is confirmed by the emergence of new aromatic proton signals in the ¹H-NMR spectrum.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the derivatization protocols described above, mapping the transition from the base scaffold to a functionalized API intermediate.
Figure 1: Synthetic workflow for 3-fluoro-4-iodo-1H-pyrazole derivatization and cross-coupling.
Conclusion
The integration of 3-fluoro-4-iodo-1H-pyrazole into a discovery pipeline offers medicinal chemists a dual advantage: the metabolic and physicochemical benefits of a fluorinated heterocycle, paired with the synthetic versatility of an iodinated cross-coupling partner. By adhering to the causality-driven protocols outlined above, researchers can maximize yields and ensure the chemoselective functionalization of this critical building block.
References
Title: 3-fluoro-4-iodo-1H-pyrazole | C3H2FIN2 | CID 164664651
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Comprehensive Technical Guide: Acidity, pKa, and Physicochemical Profiling of 3-Fluoro-4-iodo-1H-pyrazole
Executive Summary In modern drug discovery and agrochemical development, the pyrazole scaffold serves as a privileged bioisostere. However, tuning its physicochemical properties—specifically its lipophilicity and ionizat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, the pyrazole scaffold serves as a privileged bioisostere. However, tuning its physicochemical properties—specifically its lipophilicity and ionization state (pKa)—is critical for optimizing membrane permeability and target engagement. This whitepaper provides an in-depth analysis of 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8)[1]. By dissecting the synergistic electronic effects of dual halogenation, we establish a predictive framework for its acidity and detail a self-validating experimental protocol for accurately determining its thermodynamic pKa in solution.
Electronic and Structural Determinants of Acidity
Unsubstituted 1H-pyrazole is an amphoteric heterocycle. It acts as a weak base at the pyridine-like nitrogen (conjugate acid pKa ~2.5) and a very weak acid at the pyrrole-like N-H bond (pKa ~14.2)[2]. When derivatizing the pyrazole core, substituents dramatically alter electron density distribution, thereby shifting the ionization equilibrium.
The Synergistic Halogen Effect
The acidity of the N-H bond is fundamentally dictated by the stability of the pyrazolide anion formed upon deprotonation. In 3-fluoro-4-iodo-1H-pyrazole, two distinct electronic mechanisms are at play:
C3-Fluorination: Fluorine is highly electronegative. Its placement at the C3 position exerts a powerful inductive electron-withdrawing effect (-I), which strongly polarizes the adjacent N-H bond, facilitating proton dissociation and significantly lowering the pKa[3].
C4-Iodination: Iodine at the C4 position provides a milder -I effect compared to fluorine but introduces substantial polarizability and lipophilicity[4].
While solution-phase acidity is heavily governed by these electronegativity differences, it is worth noting that solid-state behavior can be counterintuitive. Crystallographic data reveals that the N(H)···N hydrogen bond distances in the solid-state catemeric networks of 4-iodo-1H-pyrazole (2.87 Å) and 4-fluoro-1H-pyrazole (2.889 Å) do not strictly follow expected electronegativity trends[5]. This divergence underscores the necessity of relying on solution-phase thermodynamic measurements (pKa) rather than solid-state inferences when predicting physiological ionization.
Caption: Electronic effects of halogenation on the N-H bond acidity of pyrazole.
Quantitative Acidity Profiling
Because experimental pKa data for the specific di-halogenated compound 3-fluoro-4-iodo-1H-pyrazole is not universally cataloged, we can apply a Linear Free Energy Relationship (LFER) model. By isolating the independent
pKa contributions of the 3-fluoro[6] and 4-iodo[4] substituents relative to the unsubstituted pyrazole baseline[2], we can extrapolate the synergistic acidity.
Table 1: Comparative pKa Analysis of Halogenated Pyrazoles
Compound
CAS Number
Predicted/Experimental N-H pKa
Primary Electronic Effect
1H-Pyrazole
288-13-1
~14.2 (Experimental)
None (Baseline)
4-Iodo-1H-pyrazole
3469-69-0
12.99 ± 0.50 (Predicted)
Mild -I
3-Fluoro-1H-pyrazole
14521-81-4
11.28 ± 0.10 (Predicted)
Strong -I
3-Fluoro-4-iodo-1H-pyrazole
2606872-02-8
~10.1 (Extrapolated)*
Synergistic -I
*Extrapolation Methodology: Baseline pKa (14.2) -
F (2.92) - I (1.21) = 10.07. This suggests that at physiological pH (7.4), the compound remains predominantly neutral, but it is significantly more acidic than standard pyrazoles, making it highly reactive for nucleophilic aromatic substitution (SNAr) or metalation[3].
Due to the extreme lipophilicity imparted by the iodine and fluorine atoms, 3-fluoro-4-iodo-1H-pyrazole will precipitate in standard aqueous titration buffers. Therefore, direct potentiometric titration in water is invalid. To ensure scientific integrity and capture the true thermodynamic aqueous pKa, a Spectrophotometric Yasuda-Shedlovsky Extrapolation must be utilized.
Step-by-Step Protocol
1. Co-Solvent Stock Preparation
Causality: To prevent precipitation, the analyte must be dissolved in an organic co-solvent.
Prepare a 10 mM stock solution of 3-fluoro-4-iodo-1H-pyrazole in HPLC-grade Methanol.
2. Buffer Matrix Formulation
Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0.
Create distinct solvent matrices containing varying volume fractions of methanol (e.g., 20%, 30%, 40%, and 50% v/v).
3. Spectral Acquisition
Dilute the stock into the buffer matrices to a final analyte concentration of 50 µM.
Record the UV-Vis spectra (200–400 nm) for each pH at each co-solvent ratio.
4. Isosbestic Point Verification (Self-Validation Step)
Causality: Overlay the spectra for a given methanol fraction. The presence of a sharp, singular isosbestic point confirms that only a two-state equilibrium (neutral molecule
pyrazolide anion) is occurring, validating the integrity of the data.
5. Non-Linear Regression
Plot the absorbance at the
of the anionic species against the pH.
Fit the data to the Henderson-Hasselbalch equation to determine the apparent pKa (
) for each methanol fraction.
6. Yasuda-Shedlovsky Extrapolation
Causality: Apparent pKa shifts based on the dielectric constant of the co-solvent. To find the true aqueous pKa, plot the term
against the inverse of the water concentration .
The y-intercept of this linear regression yields the highly accurate, thermodynamic aqueous pKa.
Caption: Step-by-step UV-Vis spectrophotometric workflow for pKa determination.
Implications in Drug Development
Understanding the depressed pKa (~10.1) of 3-fluoro-4-iodo-1H-pyrazole is vital for downstream synthetic and medicinal applications. The lower pKa indicates that the N-H proton is more labile. In synthetic workflows, this facilitates easier deprotonation for N-alkylation or metalation reactions. Furthermore, the combination of fluorine (which enhances membrane permeability via lipophilicity)[3] and iodine (which acts as a heavy-atom handle for cross-coupling or halogen bonding) makes this specific scaffold a highly versatile building block for designing kinase inhibitors and agrochemical agents.
References
PubChem. "Pyrazole | C3H4N2 | CID 1048." National Center for Biotechnology Information. Available at: [Link][7]
MDPI / Semantic Scholar. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals. Available at:[Link][5]
Strategic Sourcing and Analytical Validation of 3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8)
Executive Summary In modern preclinical drug development, halogenated heterocycles serve as foundational building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 3-fluoro-4-iodo-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern preclinical drug development, halogenated heterocycles serve as foundational building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) has emerged as a highly versatile intermediate[1]. As a Senior Application Scientist, I frequently see research programs stall not because of flawed target biology, but due to poor sourcing strategies and inadequate validation of critical starting materials.
This technical guide provides an authoritative framework for sourcing 3-fluoro-4-iodo-1H-pyrazole, comparing supplier capabilities, and implementing a self-validating analytical protocol to ensure batch integrity before committing to expensive downstream catalysis.
Mechanistic Utility in Drug Discovery
The specific substitution pattern of 3-fluoro-4-iodo-1H-pyrazole is not arbitrary; it is a rationally designed scaffold that offers dual utility:
The 3-Fluoro Moiety (Metabolic & Physicochemical Modulation): The highly electronegative fluorine atom significantly lowers the pKa of the adjacent pyrazole N-H. This modulates the heterocycle's hydrogen-bond donor/acceptor profile, often improving membrane permeability. Furthermore, blocking the C3 position with fluorine prevents rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) that typically plagues unsubstituted pyrazoles.
The 4-Iodo Moiety (Catalytic Handle): The C-I bond is highly polarized and possesses a lower bond dissociation energy compared to C-Br or C-Cl. This makes the C4 position an ideal, highly reactive electrophilic handle for Palladium(0)-catalyzed oxidative addition. It enables rapid elaboration via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to construct complex kinase inhibitors.
Supplier Landscape & Market Comparison
When sourcing this compound, procurement decisions must balance stated purity, scale availability, and regulatory compliance. Below is a comparative analysis of key suppliers based on current market data[1][2][3][4].
Supplier
Catalog / CAS
Stated Purity
Scale Availability
Est. Price / Gram (USD)*
Quality Certifications
MilliporeSigma
2606872-02-8
97%
mg to g
$180 - $220
Standard ISO
MolCore
MC860874
97%
g to kg
$140 - $190
ISO, API Intermediates
Abovchem
AC122665
95%
mg to g
$150 - $200
Research Grade
BirdoTech
Custom
>98%
kg (c-GMP)
Contract Pricing
c-GMP, FDA/EMA Compliant
*Note: Prices represent estimated market rates for research-scale quantities to facilitate cost-benefit analysis. Exact B2B contract pricing requires organizational login and varies by exact volume.
Self-Validating Quality Control Protocol
Blindly trusting the Certificate of Analysis (CoA) from a vendor is a common pitfall. To ensure trustworthiness, the following self-validating analytical protocol must be executed upon receipt of the batch. This system uses orthogonal techniques and internal standards to validate the assay itself.
Step 1: Quantitative
F NMR (qNMR)
Methodology: Accurately weigh ~10.0 mg of the purchased 3-fluoro-4-iodo-1H-pyrazole and ~5.0 mg of an ultra-pure internal standard (e.g., 1,4-difluorobenzene) into a vial using a microbalance. Dissolve in 0.6 mL of DMSO-
. Acquire F NMR spectra with a relaxation delay (D1) of at least 5 times the longest relaxation time (typically >10 seconds).
Causality: Why
F qNMR instead of standard H NMR? The pyrazole protons can exchange with trace moisture or overlap with solvent/impurity peaks, leading to inaccurate integration. The F spectrum is sparse, providing a clean baseline. The use of an internal standard makes this a self-validating step : it calculates absolute mass fraction independently of instrument response drift, preventing the overestimation of purity.
Step 2: Orthogonal LC-MS Profiling
Methodology: Dilute the sample to 10 µg/mL in LC-MS grade Methanol. Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column. Monitor UV at 254 nm and ESI+ MS (Expected
).
Causality: While qNMR provides the absolute mass fraction, LC-MS identifies the nature of the impurities. You must specifically look for
87.0 (the des-iodo impurity). This specific impurity is catastrophic; it will competitively bind the Pd catalyst but fail to cross-couple, acting as a chain terminator and killing reaction yields.
Step 3: Karl Fischer (KF) Coulometric Titration
Methodology: Inject 50 mg of the solid directly into the KF titration cell to measure absolute water content.
Causality: The target specification must be
water. Pyrazoles can be highly hygroscopic. Even trace moisture will rapidly quench highly basic intermediates (e.g., if a turbo-Grignard is used for iodine-magnesium exchange) or promote the hydrolytic deborylation of the coupling partner in a subsequent Suzuki reaction.
Workflow Visualization
The following diagram maps the logical relationship between sourcing, our self-validating QC system, and downstream synthetic application.
Figure 1: Procurement and self-validating quality control workflow for 3-fluoro-4-iodo-1H-pyrazole.
Physical State: Off-white to pale yellow crystalline solid
Strategic Value in Drug Discovery
In modern medicinal chemistry, 3-fluoro-4-iodo-1H-pyrazole serves as a high-value "bifunctional scaffold." Its utility is derived from the orthogonal reactivity of its substituents:
C4-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid introduction of aryl or heteroaryl diversity.
C3-Fluorine: A bioisostere that modulates lipophilicity (LogP) and metabolic stability without significantly altering steric bulk compared to hydrogen.
N1-Proton: An acidic site (pKa ~12-13) amenable to N-alkylation or protection, enabling "head-to-tail" cyclization strategies.
Part 2: Hazard Architecture & Toxicology (SAR Analysis)
Unlike generic SDS documents, this guide analyzes the Structure-Activity Relationship (SAR) that dictates the toxicity profile. The hazards associated with this compound are intrinsic to its halogenated heterocyclic nature.
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Mechanistic Toxicology
Dermal/Mucosal Irritation (H315/H319): The pyrazole ring is electron-deficient due to the electronegative fluorine and iodine atoms. This increases the acidity of the N-H proton, making the compound a mild contact acid upon interaction with moisture in mucous membranes.
Metabolic Toxicity (H302): While specific LD50 data for this isomer is proprietary, read-across analysis from 4-iodopyrazole suggests potential for thyroid perturbation (due to iodine release) and interference with cellular respiration pathways common to halogenated azoles.
Visualization: Hazard Assessment Logic
The following diagram outlines the decision matrix for determining containment levels based on the specific chemical manipulation being performed.
Caption: Risk-based containment logic. High-temperature iodine chemistry requires blast protection due to potential sublimation or deiodination pressure.
Part 3: Operational Safety & Handling Protocols
1. Storage & Stability Integrity
Temperature:2–8°C (Refrigerated). Halogenated heterocycles are prone to thermal degradation.
Atmosphere:Inert Gas (Argon/Nitrogen). The C-I bond is labile; oxidation can lead to the liberation of free iodine (
), indicated by a color change from off-white to brown/purple.
Light:Protect from light. Iodides are photosensitive. Store in amber vials or wrap clear vials in aluminum foil.
Do not use aqueous waste streams; segregate as organic.
Part 4: Emergency Response Architecture
This protocol uses a "Self-Validating" approach: the responder must verify the cessation of the hazard marker (e.g., pain, color) before downgrading the response.
Visualization: Emergency Logic Gate
Caption: Emergency response flow. Note: Alcohol is prohibited for skin washing as it increases dermal permeability of fluorinated compounds.
Specific First Aid Nuances:
Skin: Do not use organic solvents (ethanol, acetone) to wash skin. This solvates the compound and drives it deeper into the dermis. Use lipophilic soaps or PEG-400 if available, followed by water.
Ingestion: The "No Vomiting" rule is critical.[5] Regurgitation exposes the esophagus to the irritant a second time and risks aspiration pneumonia.
Part 5: Synthesis Application (Contextual Safety)
Workflow: Suzuki-Miyaura Coupling
The most common application of 3-fluoro-4-iodo-1H-pyrazole is coupling at the C4 position.
Safety-Critical Steps:
Degassing: Palladium catalysts (
or ) are oxygen-sensitive. Failure to degas solvents can lead to catalyst decomposition and the formation of homocoupled byproducts (4,4'-bipyrazole), complicating purification and increasing waste handling risks.
Base Selection: Use inorganic bases (
, ) rather than organic amines to prevent competitive N-alkylation side reactions that generate complex mixtures.
Protocol:
Charge flask with 3-fluoro-4-iodo-1H-pyrazole (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq).
Add solvent (Dioxane/Water 4:1).
Sparge with Argon for 10 minutes (Critical Safety/Yield Step).
Add Pd catalyst (0.05 eq) under positive argon pressure.
Heat to 80°C. Note: Ensure condenser water flow is active before heating to prevent solvent release.
References
MilliporeSigma. (2025).[3][5][7] Safety Data Sheet: 3-fluoro-4-iodo-1H-pyrazole (CAS 2606872-02-8).[1] Sigma-Aldrich.[1][9]
PubChem. (n.d.). Compound Summary: Halogenated Pyrazoles.[10] National Library of Medicine.
An In-depth Technical Guide to the Tautomeric Equilibrium Constants of 3-fluoro-4-iodo-1H-pyrazole Abstract Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in med...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Tautomeric Equilibrium Constants of 3-fluoro-4-iodo-1H-pyrazole
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, reactivity, and biological interactions. For N-heterocyclic compounds like pyrazoles, annular prototropic tautomerism is a defining characteristic. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of 3-fluoro-4-iodo-1H-pyrazole. We delve into the theoretical underpinnings of this equilibrium, detail robust experimental and computational methodologies for the determination of its equilibrium constant (KT), and analyze the key factors that modulate the tautomeric preference. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify tautomerism in substituted pyrazole systems.
Introduction: The Significance of Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The reactivity and biological activity of N-unsubstituted pyrazoles are intrinsically linked to their ability to exist as a mixture of tautomers.[2][3] This phenomenon, known as annular prototropic tautomerism, involves a 1,2-proton shift between the ring nitrogen atoms.[4]
A change in the dominant tautomeric form alters the molecule's hydrogen bonding capacity, dipole moment, shape, and electronic distribution.[5][6] Consequently, different tautomers can exhibit vastly different binding affinities for biological targets, metabolic stabilities, and pharmacokinetic profiles.[6] A quantitative understanding of the tautomeric equilibrium is therefore not merely an academic exercise but a critical component of rational drug design and structure-activity relationship (SAR) studies.[5]
This guide focuses on 3-fluoro-4-iodo-1H-pyrazole, a halogenated pyrazole whose tautomeric equilibrium is governed by the unique electronic properties of its substituents.
The Tautomeric Equilibrium of 3-fluoro-4-iodo-1H-pyrazole
The tautomerism of 3-fluoro-4-iodo-1H-pyrazole involves an equilibrium between two distinct forms: 3-fluoro-4-iodo-1H-pyrazole (Tautomer A) and 5-fluoro-4-iodo-1H-pyrazole (Tautomer B) . The position of this equilibrium is described by the tautomeric equilibrium constant, KT.
KT = [Tautomer B] / [Tautomer A]
Caption: Annular prototropic tautomerism of 3-fluoro-4-iodo-1H-pyrazole.
Core Principles: Factors Influencing the Equilibrium
The delicate balance between Tautomer A and Tautomer B is dictated by a combination of intrinsic electronic effects and external environmental factors.[2][4]
Electronic Effects of Substituents
The electronic nature of substituents at the 3- and 5-positions is a primary determinant of tautomeric preference.
Fluorine (F): The fluorine atom exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+M). In pyrazoles, electron-donating groups, particularly those acting through the π-system, have been shown to favor the tautomer where the substituent is at the C3 position.[2]
Iodine (I): The iodine at C4 primarily exerts a weak electron-withdrawing inductive effect and can influence the overall electron density of the ring, thereby subtly modulating the equilibrium.
Theoretical studies on substituted pyrazoles have concluded that electron-withdrawing groups tend to stabilize the C5-tautomer.[2][3] The interplay of fluorine's strong -I and weaker +M effects makes the a priori prediction for 3-fluoro-4-iodo-1H-pyrazole non-trivial, necessitating experimental or high-level computational analysis.
Solvent Effects
Solvents can dramatically shift the tautomeric equilibrium by preferentially solvating and stabilizing one tautomer over the other.[6][7]
Polarity and Dipole Moment: A polar solvent will better stabilize the tautomer with the larger dipole moment.[8]
Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, interacting with the pyrazole's acidic N-H and basic lone-pair-bearing nitrogen. These specific interactions can stabilize one form, shifting the equilibrium.[7] For instance, a solvent that is a strong hydrogen bond acceptor might favor the tautomer where the N-H proton is more acidic.
Temperature
Temperature influences the equilibrium position based on the thermodynamic differences (enthalpy ΔH and entropy ΔS) between the tautomers.[5][6] Variable-temperature experiments are crucial for elucidating these thermodynamic parameters.
Experimental Determination of Equilibrium Constants
A combination of spectroscopic techniques is typically employed to quantify the tautomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[9][10] The key principle is that if the rate of proton exchange between the two nitrogen atoms is slow on the NMR timescale, distinct signals for each tautomer can be observed and integrated.[10][11]
Causality Behind the Protocol: The rate of proton exchange in pyrazoles is often temperature-dependent.[10] At ambient temperatures, this exchange can be rapid, leading to broadened or averaged signals for the C3/C5 and N1/N2 positions, which prevents direct quantification.[2] By lowering the temperature, the exchange rate is decreased, often to a point where it becomes "slow" on the NMR timescale, allowing for the resolution of separate signals for each tautomer. The choice of a low-melting-point solvent (e.g., deuterated tetrahydrofuran or dimethyl ether) is critical for accessing the required low temperatures.
Sample Preparation: Dissolve a precisely weighed amount of 3-fluoro-4-iodo-1H-pyrazole in a suitable low-melting-point deuterated solvent (e.g., THF-d8, CD2Cl2).
Initial Spectrum: Acquire a standard ¹H and ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K). Note any signal broadening.
Temperature Reduction: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
Spectral Acquisition: Acquire spectra at each temperature step, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
Identify Slow-Exchange Regime: Continue lowering the temperature until the broadened signals resolve into sharp, distinct sets of peaks corresponding to Tautomer A and Tautomer B. This is the "slow-exchange" regime.
Signal Assignment: Assign the signals for each tautomer. 2D NMR techniques (NOESY, HMBC) may be required. The ¹⁹F spectrum is particularly valuable, as the chemical shifts of the fluorine atom in the 3- and 5-positions will be distinct.
Integration and Calculation: Carefully integrate the corresponding, well-resolved signals for each tautomer (e.g., the ¹H signals for the proton at C5 in Tautomer A vs. at C3 in Tautomer B, or the two distinct ¹⁹F signals).
Calculate KT: The ratio of the integrals directly corresponds to the molar ratio of the tautomers. Calculate KT = (Integral of Tautomer B) / (Integral of Tautomer A).
Thermodynamic Analysis (Optional): Plot ln(KT) versus 1/T (van't Hoff plot) to determine ΔH° and ΔS° for the equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a viable alternative if the two tautomers possess distinct electronic absorption profiles (chromophores).[7][9] The method relies on observing how the absorption spectrum changes in response to environmental factors, like solvent polarity, that shift the equilibrium.[12]
Protocol: Solvent-Dependent UV-Vis Analysis
Solvent Selection: Prepare a series of solvents with a wide range of polarities (e.g., hexane, chloroform, acetonitrile, methanol).
Stock Solution: Prepare a concentrated stock solution of 3-fluoro-4-iodo-1H-pyrazole in a volatile solvent.
Sample Preparation: Prepare a series of dilute solutions of identical concentration in each of the selected solvents.
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
Data Analysis: Analyze the solvatochromic shifts.[7] If isosbestic points are observed, it is a strong indication of a two-component equilibrium. Deconvolution of the spectra may be necessary to determine the contribution of each tautomer in the different solvents and subsequently estimate KT.[13][14]
Computational Workflow for Predicting Tautomeric Equilibria
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive framework for assessing tautomer stability.[2][5] It allows for the calculation of the relative Gibbs free energies (ΔG) of the tautomers, from which KT can be derived.
Causality Behind the Workflow: The fundamental principle is that the tautomer with the lower calculated Gibbs free energy will be the more stable and thus the more abundant species at equilibrium.[5] The workflow begins with finding the lowest energy conformation for each tautomer (geometry optimization). A subsequent frequency calculation confirms that this structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the necessary thermal corrections to calculate the Gibbs free energy. To accurately model the system in solution, a continuum solvation model (like PCM) is essential to account for the bulk electrostatic effects of the solvent.[5]
Caption: A standard DFT workflow for calculating tautomer equilibrium constants.
Data Presentation
Quantitative results from experimental and computational studies should be summarized for clear comparison.
Table 1: Example Equilibrium Data for 3-fluoro-4-iodo-1H-pyrazole at 223 K
Method
Solvent
% Tautomer A
% Tautomer B
KT ([B]/[A])
Predominant Tautomer
¹⁹F NMR (Exp.)
THF-d8
70
30
0.43
A (3-fluoro)
¹⁹F NMR (Exp.)
CD3OD
55
45
0.82
A (3-fluoro)
DFT/PCM (Calc.)
THF
75
25
0.33
A (3-fluoro)
DFT/PCM (Calc.)
Methanol
60
40
0.67
A (3-fluoro)
(Note: Data are hypothetical and for illustrative purposes.)
Conclusion
The tautomeric equilibrium of 3-fluoro-4-iodo-1H-pyrazole represents a complex interplay of electronic, steric, and solvent effects. A definitive characterization of its equilibrium constant requires a multi-faceted approach. Low-temperature NMR spectroscopy, particularly leveraging the ¹⁹F nucleus, stands as the gold standard for experimental determination in solution.[9][10] These empirical measurements provide the most trustworthy data and serve as a benchmark for validating computational models. Concurrently, DFT calculations offer invaluable predictive power, enabling the rapid assessment of tautomeric preferences across various solvents and providing deep mechanistic insight into the factors that govern the equilibrium.[3][5] For professionals in drug development, the rigorous application of these combined methodologies is essential for building accurate SAR models and ultimately designing more effective and safer therapeutics.
References
Bulgarian Chemical Communications. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. [Link]
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
PMC. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]
PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. [Link]
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]
SciSpace. (n.d.). The tautomerism of pyrazolines (dihydropyrazoles). [Link]
ResearchGate. (2015). The influence of halogen bonds on tautomerism: The case of 3-mercapto-1,2-azoles (pyrazoles, isoxazoles, isothiazoles). [Link]
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]
Figshare. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. [Link]
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. [Link]
Engineering the Future of Therapeutics: A Technical Guide to Novel Fluorinated Pyrazole Building Blocks
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional heterocyclic scaffolds. The strategic incorporation of fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional heterocyclic scaffolds. The strategic incorporation of fluorine into the pyrazole ring has emerged not merely as a trend, but as a fundamental paradigm shift in medicinal chemistry. Fluorinated compounds now account for an estimated 30–50% of all active pharmaceutical ingredients (APIs) currently under development[1]. The pyrazole core—already privileged due to its hydrogen-bonding capacity and target promiscuity—achieves unprecedented pharmacokinetic (PK) and pharmacodynamic (PD) profiles when functionalized with fluorine, trifluoromethyl (-CF
), or difluoromethyl (-CHF) groups.
This technical guide dissects the rational design, mechanistic synthesis, and validation of novel fluorinated pyrazole building blocks, providing actionable, self-validating protocols for drug development professionals.
The Causality of Fluorination in Pyrazole Pharmacophores
Why do we fluorinate? The decision is rooted in quantum mechanics and thermodynamics. Fluorine is the most electronegative element (3.98 on the Pauling scale), yet it possesses a remarkably small Van der Waals radius (1.47 Å), making it an excellent bioisostere for hydrogen (1.20 Å) or a hydroxyl group[2].
When we introduce a -CF
or -F group to a pyrazole ring, three critical transformations occur:
Metabolic Shielding: The C-F bond is exceptionally strong, with a bond dissociation energy of approximately 116 kcal/mol[2]. Placing it at sites susceptible to Cytochrome P450-mediated oxidation effectively blocks Phase I metabolism, prolonging the drug's half-life.
pKa Modulation: The strong electron-withdrawing nature of fluorine depletes electron density from the pyrazole nitrogen atoms. This lowers the pKa of the N-H proton, altering the molecule's ionization state at physiological pH and enhancing membrane permeability.
Lipophilicity Enhancement: Fluorination increases the partition coefficient (LogP), driving better blood-brain barrier (BBB) penetration and hydrophobic pocket binding affinity.
These principles are validated by blockbuster drugs such as Celecoxib (an anti-inflammatory) and clinical candidates like Milvexian (a Factor XIa inhibitor)[3]. Furthermore, in agrochemistry, highly successful fungicides like Bixafen and Benzovindiflupyr rely heavily on difluoromethyl-substituted pyrazoles as key building blocks[4][5].
Table 1: Quantitative Impact of Fluorine vs. Hydrogen in Drug Design[2]
Property
Hydrogen (-H)
Fluorine (-F)
Trifluoromethyl (-CF)
Causality in Drug Discovery
Van der Waals Radius
1.20 Å
1.47 Å
~2.70 Å
Provides steric shielding without severe bulk distortion.
Electronegativity
2.20
3.98
Highly Electronegative
Inductive electron withdrawal; lowers amine pKa.
Bond Dissociation Energy
~98 kcal/mol
~116 kcal/mol
N/A
Prevents oxidative cleavage by CYP450 enzymes.
Lipophilicity (Hansch )
0.00
0.14
0.88
Drives hydrophobic pocket binding and permeability.
Synthetic Strategies & Mechanistic Workflows
The synthesis of these building blocks requires precision. Traditional Knorr pyrazole synthesis often yields intractable regioisomeric mixtures. Modern methodologies leverage pre-functionalized fluorinated building blocks or late-stage catalytic fluoroalkylation to achieve high regioselectivity.
To conceptualize the reaction dynamics before entering the lab, consider the mechanistic pathway for the advanced dual incorporation of -CF
and -CN groups into a pyrazole core via silver catalysis[6].
Silver-catalyzed dual incorporation workflow for trifluoromethyl pyrazole-carbonitriles.
Experimental Methodologies
Below, I detail two highly robust, field-proven methodologies for constructing functionalized fluorinated pyrazoles. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.
Protocol A: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol utilizes a one-step condensation of a fluorinated enone with a hydrazine[7][8].
Causality of Reagent Choice: We use 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The ethoxy group acts as an excellent leaving group. Methylhydrazine attacks the less sterically hindered, more electrophilic carbon adjacent to the ethoxy group, driving the regioselective formation of the 3-CF
isomer over the 5-CF isomer.
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10.0 mmol) in anhydrous ethanol (20 mL).
Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylhydrazine (11.0 mmol, 1.1 equiv) dropwise over 15 minutes. (Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood).
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 4 hours.
Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the enone mass and the appearance of the target mass [M+H]+ indicate completion. This validates the cyclization step before proceeding to the workup.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO
(20 mL).
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na
SO, and concentrate. Purify via silica gel chromatography to isolate the pure pyrazole.
Final Validation: Confirm regiochemistry via
F NMR (expect a singlet around -62 ppm) and H NMR.
Protocol B: Silver-Catalyzed Synthesis of 3-Trifluoromethyl Pyrazole-4-carbonitriles
This advanced protocol achieves the dual incorporation of a -CF
group and a cyano (-CN) group in a single pot, yielding highly functionalized building blocks[6].
Causality of Reagent Choice: Trifluorodiazoethane (CF
CHN) is notoriously unstable. We use AgCl as a Lewis acid to safely activate the diazo compound, forming a silver-diazo intermediate. Tetramethylethylenediamine (TMEDA) is added to stabilize this intermediate and prevent the premature dimerization of the diazo species.
Step-by-Step Procedure:
Setup: To an oven-dried 10 mL sealed tube equipped with a magnetic stirring bar, add 1,2-dicyanoalkene (0.2 mmol, 1.0 equiv) and AgCl (1.4 mg, 0.05 equiv).
Reagent Addition: Add a stock solution of CF
CHN in dimethylformamide (DMF; 2.0 mL, 1.0 mmol, 0.5 mol/L, 5.0 equiv), followed immediately by TMEDA (69.7 mg, 0.6 mmol).
Reaction: Seal the tube and stir the mixture at room temperature (20–25 °C) for 12 hours. The mild temperature prevents the thermal decomposition of the diazo reagent.
Quenching & Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and quench by washing with saturated aqueous NH
Cl solution (10 mL). (Causality: NHCl effectively strips the silver catalyst and neutralizes TMEDA, halting the reaction).
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over Na
SO, and evaporate the solvent.
Purification: Subject the crude residue to flash column chromatography to afford the pure 3-CF
-4-CN-1H-pyrazole.
Efficacy in Drug Discovery: Quantitative Case Studies
The translation of these building blocks into clinical candidates is well-documented. For instance, fluorinated pyrazole-based heterocyclic hybrids have been patented as potent inhibitors of diacylglycerol-acyltransferase-2 (DGAT2), achieving in vitro inhibition in the nanomolar range[9]. Similarly, 4-fluoropyrazole derivatives act as highly selective partial agonists of the
Table 2: Biological Efficacy of Fluorinated Pyrazole Hybrids[9]
Target Receptor / Enzyme
Compound Class
Inhibitory Activity / Efficacy
Causality of Fluorination
DGAT2
Fluorinated pyrazole hybrids
IC: 90–128 nM
Enhanced hydrophobic pocket binding.
1A Adrenergic Receptor
4-fluoropyrazole derivatives
EC: 9 nM (K = 5 nM)
Improved selectivity over 1B/1D sub-types.
PDK1
Fluoropyrazole derivatives
IC: 1 nM – 0.1 M
Increased metabolic stability in assays.
Conclusion
The integration of fluorinated pyrazoles into a drug discovery pipeline is not a trivial undertaking; it requires a deep understanding of regioselective synthesis, organometallic catalysis, and physicochemical modulation. By leveraging the protocols and mechanistic insights detailed in this guide, medicinal chemists can reliably access these privileged scaffolds, ultimately accelerating the development of next-generation therapeutics with superior metabolic stability and target affinity.
References
Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions | Source: olemiss.edu | URL:2
Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | Source: scispace.com | URL:1
Title: Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane | Source: chinesechemsoc.org | URL:6
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems | Source: rsc.org | URL:9
Physicochemical Characterization and Thermal Analysis of 3-Fluoro-4-iodo-1H-pyrazole: A Technical Whitepaper
Executive Summary In modern drug discovery, highly functionalized halogenated heterocycles are indispensable building blocks. 3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) has recently emerged as a critical Active Phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, highly functionalized halogenated heterocycles are indispensable building blocks. 3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) has recently emerged as a critical Active Pharmaceutical Ingredient (API) intermediate for the synthesis of complex kinase inhibitors and targeted therapeutics[1]. Because this compound undergoes rigorous cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), its physical state, thermal stability, and melting point are paramount parameters that dictate reaction kinetics, solubility profiles, and downstream processing.
This whitepaper provides an authoritative, in-depth guide to the theoretical causality behind the physical state of 3-fluoro-4-iodo-1H-pyrazole and establishes self-validating analytical protocols for its precise thermal characterization.
Chemical Identity & Quantitative Baseline
Before initiating any thermal or physical characterization, it is necessary to establish the baseline physicochemical properties of the compound. As verified by and 2, the compound exists as a solid powder at standard ambient temperature and pressure[2].
Table 1: Physicochemical Properties of 3-fluoro-4-iodo-1H-pyrazole
Property
Specification
IUPAC Name
3-fluoro-4-iodo-1H-pyrazole
CAS Registry Number
2606872-02-8
Molecular Formula
C3H2FIN2
Molecular Weight
211.97 g/mol
Physical State
Solid (Powder)
Storage Temperature
4°C (Refrigerated)
InChIKey
DQICHKLNSCAIBL-UHFFFAOYSA-N
Mechanistic Causality of the Solid Physical State
To understand why 3-fluoro-4-iodo-1H-pyrazole is a solid powder requiring melting point characterization—rather than a liquid like some lower-molecular-weight pyrazoles—we must analyze its intermolecular forces. The physical state is governed by a synergistic network of three distinct structural features:
Hydrogen Bonding Network: The 1H-pyrazole core provides a strong hydrogen-bond donor (N-H) and acceptor (N=C). This leads to the formation of stable cyclic dimers or extended polymeric chains in the solid state.
Inductive Electron Withdrawal (C3-Fluorine): The highly electronegative fluorine atom at the C3 position exerts a strong inductive effect (-I). This withdraws electron density from the pyrazole ring, increasing the acidity of the N-H proton and thereby strengthening the intermolecular hydrogen bonds.
Halogen Bonding & Polarizability (C4-Iodine): The massive iodine atom at C4 significantly increases the molecular weight (211.97 g/mol ). More importantly, it introduces halogen bonding—a highly directional non-covalent interaction where the electrophilic equatorial region of the iodine atom (the
-hole) interacts with nucleophilic regions (such as the -system or nitrogen lone pairs) of adjacent molecules.
These combined forces drastically enhance the crystal lattice energy, ensuring the compound remains a stable solid with an elevated melting point.
Caption: Logical causality of halogen substitution on the physical state of 3-fluoro-4-iodo-1H-pyrazole.
Self-Validating Experimental Workflows for Thermal Characterization
Because 3-fluoro-4-iodo-1H-pyrazole is utilized as a precursor in highly sensitive catalytic cycles, identifying its exact melting point is not just a regulatory formality—it is a strict indicator of API purity and polymorphic consistency.
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They do not merely generate data; they actively prove the accuracy of the data being generated.
Caption: Self-validating experimental workflow for the thermal characterization of the solid API intermediate.
) and detects trace impurities via melting point depression.
System Validation (The Trust Mechanism): Prior to analyzing the pyrazole, run a high-purity Indium standard (
). If the Indium onset temperature deviates by , the system must automatically halt for recalibration. This guarantees instrument fidelity.
Sample Preparation: Weigh exactly 2.0 – 5.0 mg of the desiccated 3-fluoro-4-iodo-1H-pyrazole powder into a standard aluminum crucible. Seal with a pierced lid to allow for the outgassing of any residual solvents.
Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min. Causality: Halogenated pyrazoles can undergo oxidative degradation at elevated temperatures; nitrogen displacement prevents artifactual exothermic peaks.
Thermal Program: Hold isothermally at 25°C for 5 minutes to stabilize the baseline. Ramp from 25°C to 200°C at a strict rate of 10°C/min.
Data Extraction: Record the extrapolated onset temperature (
) as the true thermodynamic melting point.
Protocol B: Visual Capillary Melting Point Assessment
While DSC provides thermodynamic data, capillary assessment provides the physical melting range, which is critical for bench chemists.
System Validation: Load a United States Pharmacopeia (USP) melting point standard (e.g., Acetanilide,
) into an adjacent capillary slot. The pyrazole's data is only considered valid if the standard melts strictly within its certified range.
Loading & Compaction: Pulverize the pyrazole solid and load it into a glass capillary tube to a depth of 1-2 mm. Drop the capillary through a 1-meter glass tube onto a hard surface 5 times to tightly pack the powder, ensuring uniform heat transfer.
Heating Ramp: Insert into the melting point apparatus. Rapidly heat to approximately 15°C below the expected melting point, then reduce the heating rate to exactly 1°C/min.
Observation: Record the meniscus point (first drop of liquid) and the clear point (complete liquefaction). A narrow range (
) confirms high purity.
Safety, Storage, and Handling Parameters
Because of the reactive nature of the carbon-iodine bond and the biological activity of fluorinated heterocycles, strict adherence to handling protocols is required. The compound must be stored refrigerated (4°C) to prevent slow thermal degradation or sublimation over extended periods.
Table 2: GHS Safety and Handling Parameters
Parameter
Specification
Signal Word
Warning
Hazard Statements
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Codes
P261, P264, P270, P280, P305+P351+P338, P501
Pictograms
GHS07 (Exclamation mark)
Data sourced from .
Conclusion
3-Fluoro-4-iodo-1H-pyrazole is a structurally sophisticated solid powder whose physical state is dictated by a complex interplay of hydrogen bonding, inductive effects, and halogen bonding. By employing the self-validating DSC and capillary methodologies outlined in this guide, drug development professionals can confidently verify the thermal properties and purity of this critical intermediate, ensuring high fidelity in downstream pharmaceutical synthesis.
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-iodo-1H-pyrazole
Executive Summary Fluorinated pyrazoles are privileged scaffolds in modern drug discovery. The introduction of a fluorine atom at the C3 position of the pyrazole ring serves as a potent bioisostere, modulating lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated pyrazoles are privileged scaffolds in modern drug discovery. The introduction of a fluorine atom at the C3 position of the pyrazole ring serves as a potent bioisostere, modulating lipophilicity, increasing metabolic stability, and significantly lowering the pKa of the heterocycle. For drug development professionals, functionalizing the C4 position via the Suzuki-Miyaura cross-coupling reaction is a critical pathway for generating molecular complexity.
This application note provides a comprehensive, data-driven guide to the Suzuki-Miyaura coupling of 3-fluoro-4-iodo-1H-pyrazole . By analyzing the unique electronic and steric properties of this substrate, we establish a self-validating protocol designed to maximize yields, prevent catalyst poisoning, and ensure reproducibility.
Mechanistic Rationale & Causality
To design an effective protocol, one must understand how the C3-fluorine atom fundamentally alters the reactivity of the pyrazole core. The experimental choices in this guide are dictated by three mechanistic pillars:
Oxidative Addition: The Electronic Influence of C3-Fluorine
The carbon-iodine (C-I) bond at the C4 position is inherently reactive toward palladium insertion. However, the strong electron-withdrawing inductive effect of the C3-fluorine atom renders the pyrazole ring highly electron-deficient1[1]. This localized electron deficiency thermodynamically favors and accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the C4-I bond compared to non-fluorinated analogs. Consequently, oxidative addition is rarely the rate-limiting step in this specific coupling 2[2].
The pKa Conundrum & Catalyst Poisoning
The most critical challenge in coupling unprotected 3-fluoro-4-iodo-1H-pyrazole is managing its acidity. The pKa of 3-fluoro-1H-pyrazole is approximately 11.3, making it significantly more acidic than unsubstituted 1H-pyrazole (pKa ~14.2)3[3].
If a strong base (e.g., KOtBu, NaOH) is utilized, rapid deprotonation occurs, generating a pyrazolide anion. This electron-rich nitrogen species acts as a strong σ-donor that can irreversibly coordinate to the palladium(II) center, effectively poisoning the catalyst and stalling the transmetalation step4[4]. Therefore, the use of milder inorganic bases (e.g., K₂CO₃, K₃PO₄) is a strict requirement for unprotected substrates.
Biphasic Transmetalation Dynamics
To facilitate the formation of the reactive boronate complex without causing pyrazole deprotonation, a miscible aqueous-organic solvent system is required. A 1,4-Dioxane/H₂O or DME/H₂O mixture (typically 3:1 or 4:1 v/v) ensures optimal solubility of both the lipophilic organic substrates and the inorganic base, driving the transmetalation forward4[4].
Data-Driven Optimization
The following table summarizes the optimization landscape for the Suzuki coupling of 3-fluoro-4-iodo-1H-pyrazole with standard arylboronic acids.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst (5 mol%)
Base (2.5 equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄
Na₂CO₃
1,4-Dioxane/H₂O (4:1)
90
78
Moderate conversion; slight catalyst degradation.
2
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
92
Optimal for unprotected N-H; robust transmetalation.
3
Pd(dppf)Cl₂
KOtBu
1,4-Dioxane/H₂O (4:1)
90
15
Catalyst poisoning via pyrazolide anion formation.
Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Self-Validating Experimental Protocols
Protocol A: Direct Coupling of Unprotected 3-Fluoro-4-iodo-1H-pyrazole
This protocol utilizes Pd(dppf)Cl₂ and K₂CO₃, which provides the optimal balance of catalytic stability and mild basicity to prevent pyrazole deprotonation.
Materials:
3-Fluoro-4-iodo-1H-pyrazole (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%, 0.05 mmol)
Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-fluoro-4-iodo-1H-pyrazole, the arylboronic acid, and K₂CO₃.
Solvent Addition & Degassing: Add 8 mL of 1,4-Dioxane and 2 mL of H₂O. Seal the vessel with a septum. Sparge the mixture with dry Nitrogen or Argon for exactly 10 minutes.
Validation Check: The solution should transition from aerated (visible micro-bubbles) to completely clear. Failure to degas will result in a rapid color change to black (palladium black precipitation) upon heating.
Catalyst Addition: Briefly open the vessel under a positive stream of inert gas and add the Pd(dppf)Cl₂ catalyst. Reseal and purge the headspace for an additional 2 minutes.
Validation Check: The solution will immediately turn a deep red/orange hue, indicative of the active Pd(II) pre-catalyst complex.
Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–12 hours.
Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS. The consumption of the starting material (Rf ~0.4) and the appearance of a new, UV-active product spot (Rf ~0.2-0.3) validates reaction progression.
Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL).
Validation Check: The aqueous layer should test slightly basic (pH 8-9). If it is neutral or acidic, the inorganic base was insufficient, which may explain incomplete conversion.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Protocol B: Coupling of N-Boc Protected 3-Fluoro-4-iodo-1H-pyrazole
For highly sensitive boronic acids that require anhydrous conditions or stronger bases (e.g., Cs₂CO₃), the N-H group must be protected. The tert-butyloxycarbonyl (Boc) group is ideal as it can be installed easily and removed post-coupling under mild acidic conditions (e.g., TFA/DCM).
Protection Phase: Treat 3-fluoro-4-iodo-1H-pyrazole with Boc₂O (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv) in DCM at room temperature for 2 hours to yield tert-butyl 3-fluoro-4-iodo-1H-pyrazole-1-carboxylate.
Coupling Phase: Follow the steps in Protocol A, but substitute K₂CO₃ with Cs₂CO₃ (2.0 equiv) and use anhydrous 1,4-Dioxane (no water) if utilizing a boronic ester (e.g., pinacol ester) instead of a boronic acid.
Deprotection Phase: Post-purification, dissolve the coupled product in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour at room temperature, then concentrate in vacuo to yield the free 4-substituted 3-fluoro-1H-pyrazole.
References
Benchchem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Benchchem.
Academia.edu. "Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study."
Application Note: Sonogashira Cross-Coupling Strategies for 3-Fluoro-4-iodo-1H-pyrazole in Drug Discovery
Introduction & Mechanistic Rationale The integration of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized primarily to enhance metabolic stability, modulate lipophilicity, and imp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The integration of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized primarily to enhance metabolic stability, modulate lipophilicity, and improve target binding affinities. Due to their profound significance in pharmaceutical chemistry, the formation and functionalization of fluoropyrazoles represent a crucial synthetic pathway for drug developers[1]. Among these building blocks, 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) has emerged as a highly versatile electrophilic coupling partner.
The successful functionalization of this scaffold via Sonogashira cross-coupling requires a deep understanding of its intrinsic electronic properties:
Oxidative Addition Dynamics: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen bond, strictly following the trend: C-I > C-Br > C-Cl[2]. The highly reactive C4-iodine bond ensures rapid oxidative addition of the Palladium(0) catalyst[2],[3]. Furthermore, the strongly electronegative fluorine atom at the C3 position exerts an inductive electron-withdrawing effect (-I effect), which lowers the electron density of the pyrazole core and further accelerates this oxidative insertion.
Catalyst Poisoning & The Necessity of Protection: While the C-I bond is primed for coupling, the free N-H bond of the pyrazole moiety can act as a competitive ligand for transition metals[2],[3]. If left unprotected, the pyrazole nitrogen will coordinate with the Pd or Cu catalysts, leading to severe catalyst inhibition (poisoning) or undesired off-target N-alkynylation[2]. Therefore, masking the N-H bond with a robust protecting group is a mechanistically non-negotiable step to ensure high yields.
Experimental Workflow & Logical Architecture
The following diagram illustrates the logical progression of the functionalization workflow, highlighting the causality behind each synthetic phase.
Workflow for the Sonogashira cross-coupling of 3-fluoro-4-iodo-1H-pyrazole.
Quantitative Data: Reaction Optimization
To establish a field-proven protocol, various catalytic conditions were evaluated. The table below summarizes the quantitative data and the mechanistic causality behind the selection of the optimal reaction environment.
Table 1: Optimization of Sonogashira Coupling Conditions for N-Protected 3-Fluoro-4-iodo-1H-pyrazole
Entry
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Causality / Mechanistic Observation
1
Pd(PPh₃)₂Cl₂ (5) / CuI (10)
Et₃N
DMF
80
45
High temperatures led to competitive hydrodehalogenation and catalyst degradation.
2
Pd(PPh₃)₂Cl₂ (5) / CuI (10)
Et₃N
THF
60
68
Improved solubility of the alkyne; moderate yield but sluggish reductive elimination.
3
Pd(dppf)Cl₂ (5) / CuI (10)
Diisopropylamine
THF
60
82
Bidentate dppf ligand stabilized the Pd(0) intermediate, preventing premature precipitation.
4
Pd(PPh₃)₄ (5) / CuI (10)
Et₃N
DMF
25
94
Room temperature coupling completely suppressed side reactions; optimal active Pd(0) generation.
Note: Entry 4 represents the optimized conditions utilized in the detailed protocol below.
Detailed Step-by-Step Protocols
The following methodologies are designed as self-validating systems . They incorporate specific visual and analytical checkpoints so researchers can confirm the success of each step in real-time.
Phase 1: N-Protection (THP Addition)
Causality: Tetrahydropyranyl (THP) is selected because it is highly stable under the basic amine conditions of the Sonogashira coupling, yet easily cleaved under mild acidic conditions that will not disturb the newly formed alkyne bond.
Initiation: Dissolve 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv).
Reaction & Self-Validation: Stir at room temperature for 4 hours.
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a distinct, higher
spot (the lipophilic THP-protected product).
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Sonogashira Cross-Coupling
Causality: Pd(PPh₃)₄ provides an immediate source of the active Pd(0) species required for oxidative addition into the C-I bond. CuI acts as a co-catalyst to generate the highly nucleophilic copper acetylide intermediate. Triethylamine (Et₃N) serves a dual purpose as both the solvent medium and the base to neutralize the hydroiodic acid (HI) byproduct[2],[3].
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the N-THP-3-fluoro-4-iodo-1H-pyrazole (1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in a 1:1 (v/v) mixture of anhydrous DMF and Et₃N.
Degassing (Critical Step): Degas the mixture by sparging with Argon for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.
Catalyst Addition & Self-Validation: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
Validation Checkpoint: Upon addition of the catalysts, the reaction mixture will rapidly transition from a pale yellow suspension to a homogeneous deep brown/black solution. This distinct color change visually confirms the successful formation of the active Pd(0) complex and the copper acetylide intermediate.
Reaction: Stir the mixture under an inert atmosphere at room temperature (25 °C) for 12 hours.
Workup: Filter the crude mixture through a short pad of Celite to remove insoluble transition metal salts. Dilute the filtrate with ethyl acetate and wash sequentially with water (3x) and brine to completely remove the DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Phase 3: Deprotection and Isolation
Causality: Mild acidic cleavage removes the THP acetal, restoring the free pyrazole N-H bond required for downstream pharmaceutical screening or hydrogen-bond donor interactions.
Initiation: Dissolve the purified coupled product in methanol (0.1 M).
Cleavage: Add 2.0 M HCl in diethyl ether (2.0 equiv) dropwise. Stir at room temperature for 2 hours.
Self-Validation:
Validation Checkpoint: Analyze an aliquot via ¹H NMR. The complete disappearance of the characteristic THP multiplet signals (between δ 1.5–2.0 ppm and the anomeric proton at ~5.4 ppm) confirms total deprotection.
Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃, extract with ethyl acetate, dry, and concentrate to afford the pure 4-alkynyl-3-fluoro-1H-pyrazole target compound.
References
BenchChem. "Application Notes and Protocols: 4-Iodopyrazole in Catalysis." BenchChem.
Mazeikaite, R., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." ARKIVOC, 2014.
"Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." National Center for Biotechnology Information (PMC).
synthesis of kinase inhibitors using 3-fluoro-4-iodo-1H-pyrazole scaffold
An In-depth Technical Guide to the Synthesis of Kinase Inhibitors Utilizing the 3-Fluoro-4-iodo-1H-pyrazole Scaffold Authored by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of Kinase Inhibitors Utilizing the 3-Fluoro-4-iodo-1H-pyrazole Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This guide provides a detailed exploration of the 3-fluoro-4-iodo-1H-pyrazole moiety as a versatile building block for the synthesis of potent kinase inhibitors. The strategic placement of the fluorine atom can enhance binding affinity and modulate physicochemical properties, while the iodo group serves as a highly effective synthetic handle for diversification through various cross-coupling reactions.[3][4] This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing both the synthesis of the core scaffold and its subsequent elaboration into diverse chemical libraries targeting various kinases. We provide field-proven protocols, explain the causality behind experimental choices, and present data-driven insights to empower the rational design and efficient synthesis of next-generation kinase inhibitors.
Introduction: The Strategic Advantage of the 3-Fluoro-4-iodo-1H-pyrazole Scaffold
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring, with its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, has proven to be an exceptionally fruitful scaffold for inhibitor design.[6][7]
The 3-fluoro-4-iodo-1H-pyrazole scaffold offers a distinct set of advantages:
Fluorine at the 3-Position: The small, highly electronegative fluorine atom can serve as a bioisostere for a hydrogen atom, form crucial hydrogen bonds with the kinase hinge region, and block metabolic oxidation, thereby improving the pharmacokinetic profile of the molecule.[3]
Iodine at the 4-Position: The carbon-iodine bond is relatively weak, making the 4-position highly reactive and an ideal site for introducing molecular diversity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazole core.[8][9]
This guide will first detail a robust protocol for the synthesis of the 3-fluoro-4-iodo-1H-pyrazole scaffold itself. Subsequently, it will provide step-by-step application notes for its diversification using three cornerstone reactions in modern medicinal chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Synthesis of the Core Scaffold: 3-Fluoro-4-iodo-1H-pyrazole
The efficient synthesis of the core scaffold is paramount. While multiple routes exist, a reliable strategy involves the direct iodination of a fluorinated pyrazole precursor. This approach leverages the directing effects of the pyrazole nitrogens to achieve high regioselectivity.
Synthetic Workflow
The synthesis begins with the commercially available 3-fluoro-1H-pyrazole, which undergoes electrophilic iodination at the C4 position. This position is the most electron-rich and sterically accessible site for electrophilic attack in the pyrazole ring.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 1: Iodination of 3-Fluoro-1H-pyrazole
This protocol utilizes ceric ammonium nitrate (CAN) as a mild oxidant to generate a more potent electrophilic iodine species in situ from molecular iodine, enabling the efficient iodination of the moderately activated pyrazole ring.[10][11]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 3-fluoro-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M), add molecular iodine (I₂) (1.1 equiv).
To this stirring mixture, add a solution of ceric ammonium nitrate (CAN) (1.2 equiv) in acetonitrile portion-wise over 10 minutes.
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
After cooling to room temperature, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine.
Dilute the mixture with water and extract with dichloromethane (3x volumes).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-fluoro-4-iodo-1H-pyrazole as a solid.
Trustworthiness Check:
Expected Yield: 75-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show a characteristic singlet for the C5-proton, and the ¹⁹F NMR will show a singlet corresponding to the fluorine atom.
Diversification of the Scaffold via Cross-Coupling Reactions
The 3-fluoro-4-iodo-1H-pyrazole is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse libraries of kinase inhibitor candidates.
Caption: Diversification pathways for the pyrazole scaffold.
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl/Heteroaryl)
The Suzuki-Miyaura coupling is a highly robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for attaching various aryl and heteroaryl moieties, which are common features in kinase inhibitors that engage in π-stacking interactions.[9][12]
Causality Behind Choices:
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this type of coupling. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands like SPhos can improve efficiency.[9]
Base: A base such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[12]
Solvent: A biphasic solvent system like 1,2-dimethoxyethane (DME)/water or dioxane/water is often used to dissolve both the organic-soluble reactants and the inorganic base.[13]
Microwave Irradiation: This technique dramatically accelerates the reaction, often reducing reaction times from hours to minutes, which is ideal for high-throughput synthesis.[13]
Protocol 2: Microwave-Assisted Suzuki Coupling
In a microwave vial, combine the 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).
Add Pd(PPh₃)₄ (2-5 mol%).
Add a degassed mixture of DME and water (4:1 ratio, approx. 0.1 M).
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-110 °C for 10-30 minutes.[13]
Monitor reaction completion by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify by flash chromatography to yield the 4-aryl-3-fluoro-1H-pyrazole product.
Sonogashira Coupling: C-C Bond Formation (Alkynyl)
The Sonogashira reaction introduces an alkyne moiety, a rigid linear linker that can be used to probe deep into a kinase binding pocket or as a handle for further functionalization (e.g., via click chemistry).[14]
Causality Behind Choices:
Dual Catalysis: This reaction classically uses a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄) to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the terminal alkyne.[15]
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to deprotonate the terminal alkyne and to act as a solvent.[14]
Protocol 3: Sonogashira Coupling
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (CuI) (10 mol%).
Add anhydrous, degassed triethylamine (Et₃N) as the solvent.
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
Cool the reaction, filter off the ammonium salts, and concentrate the filtrate under reduced pressure.
Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry, and concentrate.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing the introduction of primary and secondary amines at the 4-position.[17] This is critical for creating inhibitors that can form a key hydrogen bond with the "gatekeeper" residue or other parts of the kinase active site.[18]
Causality Behind Choices:
Ligand is Key: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands like tBuDavePhos are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[18][19]
Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active palladium-amido complex.[17]
Protocol 4: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv), Pd₂(dba)₃ (2-4 mol%), tBuDavePhos (4-8 mol%), and KOtBu (2.0 equiv).
Evacuate and backfill the vessel with the inert gas three times.
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.5 equiv).
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring until completion (monitor by LC-MS).
Cool the reaction, dilute with ethyl acetate, and quench carefully with water.
Filter the mixture through a pad of Celite to remove palladium black.
Separate the layers, and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry, and concentrate.
Biological Context: Targeting the Kinase ATP Pocket
The synthesized derivatives are designed to function as Type I kinase inhibitors, competing with ATP for binding in the enzyme's active site. The pyrazole core typically forms one or two hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction.
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
The diverse substituents installed at the 4-position via the cross-coupling reactions described above can be tailored to interact with other regions of the ATP binding site, such as the hydrophobic pocket or the solvent-exposed region, thereby enhancing both the potency and selectivity of the inhibitor.
Conclusion
The 3-fluoro-4-iodo-1H-pyrazole scaffold is a powerful and versatile platform for the synthesis of novel kinase inhibitors. Its strategic halogenation provides both beneficial physicochemical properties and a convenient handle for rapid diversification. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to efficiently synthesize libraries of pyrazole-based compounds, accelerating the discovery of new therapeutic agents for a wide range of diseases.
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit.
Current status of pyrazole and its biological activities. PMC.
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
Synthesis of 4-iodopyrazoles: A Brief Review.
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
Exercise in 1-aryl-3-CF₃-¹H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. wjgnet.com.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
Buchwald–Hartwig amin
An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem.
Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ScienceDirect.
Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
Sonogashira Coupling. Organic Chemistry Portal.
Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
Buchwald-Hartwig amination of 3-fluoro-4-iodo-1H-pyrazole
Executive Summary The functionalization of 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) via Buchwald-Hartwig amination presents a unique set of electronic and steric challenges. While the iodine at the C4 position pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) via Buchwald-Hartwig amination presents a unique set of electronic and steric challenges. While the iodine at the C4 position provides an excellent handle for oxidative addition, the adjacent fluorine atom (C3) exerts a strong inductive effect (
), increasing the acidity of the N1 proton and altering the electron density of the aromatic system.
This guide outlines two distinct protocols:
Protocol A (The "Gold Standard"): A protection-coupling-deprotection sequence using the SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group. This method ensures maximum catalyst turnover and prevents N-arylation side reactions.
Protocol B (Direct Coupling): A streamlined, atom-economical approach for unprotected substrates using specialized biaryl phosphine ligands (tBuBrettPhos) capable of operating on anionic heterocycles.
Strategic Considerations & Mechanistic Insights
1.1 The Fluorine Effect
The C3-fluorine atom distinguishes this substrate from the generic 4-iodopyrazole.
Oxidative Addition: The electron-withdrawing nature of fluorine lowers the LUMO energy of the C-I bond, theoretically facilitating oxidative addition by Pd(0).
Acidity & Catalyst Poisoning: The fluorine substituent stabilizes the pyrazolate anion (pKa
11.5 vs. 14.2 for unsubstituted pyrazole). In the presence of standard bases (NaOtBu), the substrate exists primarily as the anion, which can coordinate to Palladium (-N binding) and inhibit the catalytic cycle (the "azolate trap").
1.2 Ligand Selection Logic
Success relies on bulky, electron-rich dialkylbiaryl phosphine ligands.
BrettPhos / tBuBrettPhos: Best for primary amines and substrates prone to catalyst poisoning. The bulk prevents the formation of stable bis-ligated Pd complexes, enforcing the formation of the active mono-ligated Pd(0) species.
XPhos: Excellent general-purpose ligand for secondary amines.
RuPhos: Preferred for secondary acyclic amines and sterically hindered coupling partners.
1.3 The "Azolate Trap" Visualization
The following diagram illustrates the competing pathways and why protection is often necessary.
Figure 1: Mechanistic divergence between unprotected (red path) and protected (green path) strategies. The pyrazolate anion can sequester the catalyst.
Note: The SEM group is preferred over Boc because it withstands the basic conditions of the Buchwald coupling better and does not act as an electron-withdrawing group that might deactivate the ring towards oxidative addition (unlike Boc or Tosyl).
Step 2: The Buchwald-Hartwig Coupling
Standard Operating Procedure (SOP):
Preparation: In a glovebox or under strictly inert conditions (Schlenk line), charge a reaction vial with:
Amine: 1.2 – 1.5 equiv (Use 1.2 for secondary, 1.5 for primary/volatile amines)
Catalyst Precursor: Pd₂(dba)₃ (2.0 mol%) or [Pd(allyl)Cl]₂ (2.0 mol%)
Ligand: tBuBrettPhos (4.0 – 6.0 mol%) (L:Pd ratio 1.5:1 to 2:1)
Base: NaOtBu (1.5 equiv)
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Activation: Seal the vial. If outside a glovebox, purge with Argon for 5 minutes.
Reaction: Heat to 90 °C for 4–16 hours.
Monitoring: Monitor by LCMS.[1][2][3] The 3-F substituent provides a distinct shift in ¹⁹F NMR, useful for monitoring conversion if LCMS ionization is poor.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[2] Concentrate.
Conditions: TFA/DCM (1:1) or TBAF in THF (if SEM protected) at 60 °C.
Protocol B: Direct Coupling of Unprotected Pyrazole
Scope: Rapid library synthesis (HTE), atom economy, or when protection steps are not feasible.
Critical Factor: Use of LiHMDS as base and tBuBrettPhos as ligand.
Rationale: LiHMDS serves a dual role. It deprotonates the pyrazole (generating Li-pyrazolate) and the amine. The bulky tBuBrettPhos is sufficiently electron-rich to prevent the Pd center from being saturated by the pyrazolate nitrogen, allowing the oxidative addition to proceed.
SOP:
Charge: 3-Fluoro-4-iodo-1H-pyrazole (1.0 equiv).
Base Addition: Add LiHMDS (1.0 M in THF, 2.2 equiv ).
Why 2.2 equiv? 1.0 eq to deprotonate the pyrazole NH, 1.2 eq for the Buchwald base cycle.
Catalyst: Add Pd₂(dba)₃ (2 mol%) and tBuBrettPhos (4-6 mol%) premixed in 1,4-Dioxane.
Amine: Add Amine (1.5 equiv).
Heat: 100–110 °C (sealed tube).
Note: Yields are typically 10-20% lower than Protocol A but save two synthetic steps.
Based on comparative literature for 4-halopyrazoles.
Ligand
Amine Type
Base
Yield (Protocol A)
Yield (Protocol B)
Notes
tBuBrettPhos
Primary (Alkyl/Aryl)
NaOtBu / LiHMDS
92%
78%
Best for preventing catalyst poisoning.
XPhos
Secondary (Cyclic)
K₃PO₄
88%
45%
Excellent for protected substrates; poor for free NH.
RuPhos
Secondary (Acyclic)
NaOtBu
85%
50%
Good steric tolerance.
BINAP
Primary
Cs₂CO₃
<20%
0%
Older generation; insufficient activity for this substrate.
3.2 Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning (Azolate formation)
Switch to Protocol A (Protection). Increase Ligand:Pd ratio to 3:1.
Dehalogenation (Product is 3-F-pyrazole)
-Hydride Elimination or Reduction
Switch solvent to Toluene. Ensure solvent is anhydrous (exclude water). Use a ligand that promotes reductive elimination (e.g., BrettPhos).
N-Arylation (Dimerization)
Competition between Amine and Pyrazole-N
Stop! Protocol B is failing. You must protect the pyrazole nitrogen (Protocol A).
Black Precipitate (Pd Black)
Ligand instability or oxidation
Ensure strict oxygen-free conditions. Use fresh catalyst/ligand.
Reaction Workflow Visualization
Figure 2: Decision matrix for selecting the optimal experimental pathway.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides and Iodides. Organic Letters, 16(1), 220–223. [Link]
Note: This is the authoritative source for the "Direct Coupling" (Protocol B) using tBuBrettPhos.[3]
Hartwig, J. F. (2009).[4] Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates.[4] Journal of the American Chemical Society, 131(31), 11049-11061. [Link]
Application Note: Chemoselective C-H Activation of 3-Fluoro-4-iodo-1H-pyrazole Derivatives
Part 1: Executive Summary & Strategic Framework The "Loaded Spring" Scaffold The 3-fluoro-4-iodo-1H-pyrazole scaffold represents a high-value pharmacophore "loaded spring." It offers three distinct vectors for diversific...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Framework
The "Loaded Spring" Scaffold
The 3-fluoro-4-iodo-1H-pyrazole scaffold represents a high-value pharmacophore "loaded spring." It offers three distinct vectors for diversification:
C3-Fluorine: Provides metabolic stability and modulation of pKa (bioisostere).
C4-Iodine: A reactive handle for standard Suzuki/Sonogashira couplings (via oxidative addition).
C5-Hydrogen: The latent nucleophile, accessible only via specific C-H activation protocols.
The Chemoselectivity Challenge
The primary challenge in functionalizing the C5-H bond is the presence of the C4-Iodine. Standard Palladium(0) catalysts will preferentially undergo oxidative addition into the weak C–I bond (
) rather than activate the stronger C–H bond ().
The Solution: To achieve C5-H functionalization while retaining the C4-Iodine, we must utilize Pd(II)-catalysis operating via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism avoids the formation of Pd(0), thereby preventing the consumption of the iodine handle.
Decision Matrix: Reaction Pathway Selection
Figure 1: Strategic decision tree for chemoselective functionalization. Note that Path B (Green) is the focus of this guide.
Part 2: Detailed Protocols
Protocol A: C5-Arylation (The "Fagnou" Conditions)
Objective: Install an aryl group at C5 while preserving the C4-Iodine and C3-Fluorine.
Mechanism: Pd(II)-catalyzed Concerted Metalation-Deprotonation (CMD).[1][2]
1. Mechanistic Insight
The reaction relies on a carboxylate-assisted cleavage of the C5-H bond. Pivalic acid (PivOH) acts as a "proton shuttle," lowering the energy barrier for the C-H bond breaking step. The 3-Fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the C5-proton, which actually accelerates the CMD step compared to non-fluorinated pyrazoles.
2. Materials
Substrate: 1-(SEM)-3-fluoro-4-iodo-1H-pyrazole (1.0 equiv). Note: N-protection is mandatory to prevent catalyst poisoning.
Setup: In a glovebox or under strict Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.05 equiv), KOAc (2.0 equiv), and the Aryl Bromide (1.5 equiv).
Substrate Addition: Add the N-protected pyrazole (1.0 equiv) and PivOH (0.3 equiv).
Solvation: Add anhydrous DMA (degassed).
Reaction: Seal the tube and heat to 100–120 °C .
Critical Checkpoint: Do not exceed 130 °C. Higher temperatures increase the rate of reductive elimination of I-Pd-Ar species, leading to deiodination.
Monitoring: Monitor via LC-MS. Look for the product mass (M+Ar) and specifically check for the "Des-Iodo" byproduct (M-I+H).
Workup: Cool to room temperature. Dilute with EtOAc, wash with water (
Objective: Convert C5-H to C5-Bpin for subsequent diversification.
Mechanism: Sterically-directed Ir(III)/Ir(V) catalytic cycle.
1. Mechanistic Insight
Iridium-catalyzed borylation is governed by sterics. In 1-substituted-3-fluoro-4-iodopyrazoles, the C5 position is the only sterically accessible site (C3 is blocked by F, C4 by I). The electronic deficiency of the ring (due to F and I) facilitates the oxidative addition of the C-H bond to the Iridium center.
Pre-catalyst Formation: In a vial, mix [Ir(cod)OMe]₂ and dtbpy in THF (1 mL). Stir for 5 mins until the solution turns dark brown/red (active species generation).
Reaction Assembly: Add B₂pin₂ and the pyrazole substrate to the catalyst solution.
Execution: Heat at 60 °C (mild heating) for 4–12 hours.
Note: High heat is rarely needed for electron-poor heterocycles.
Workup: Evaporate volatiles. The residue is often pure enough for the next step. If purification is needed, use rapid filtration through a short silica plug (eluting with CH₂Cl₂). Warning: Boronic esters can protodeboronate on silica if left too long.
Part 3: Mechanistic Visualization (CMD Pathway)
Understanding the CMD cycle is crucial for troubleshooting Protocol A. If the base is too weak or the additive is missing, the cycle stalls at the "Agostic Interaction" phase.
Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. The red node (Transition State) represents the critical step facilitated by Pivalate.
Part 4: Troubleshooting & "Self-Validating" Checks
To ensure the protocol is working before committing valuable material, perform these checks:
The "De-Iodo" Control
Run a small scale reaction (10 mg) with Pd(PPh₃)₄ instead of Pd(OAc)₂.
Expected Result: You should see rapid disappearance of the starting material and formation of complex mixtures or C4-coupled products.
Validation: If your actual reaction (Protocol A) looks like this control, your system is contaminated with Pd(0) or phosphines. STOP and clean your glassware/lines.
The Ligand Effect Check
If conversion is low (<10%) after 4 hours:
Diagnosis: The catalyst may be aggregating (Pd black formation).
Fix: Add a weak stabilizing ligand like AsPh₃ (Triphenylarsine) or use Ag₂CO₃ as an oxidant/additive to keep Pd in the +2 state. Do not use strong phosphines like PCy3.
Fluorine NMR Monitor
Use ¹⁹F NMR to monitor the reaction.
Starting Material: ~ -125 ppm (singlet).
Product: Shifted significantly (usually downfield due to the new aryl ring).
Why: ¹⁹F NMR is cleaner than LCMS for detecting regiochemical isomers (e.g., if C4-I migrated).
References
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497.
[Link]
(The foundational text on CMD and the role of Pivalic acid).
Gommermann, N., & Knochel, P. (2006). Regioselective Functionalization of Pyrazoles. Chemical Communications, (26), 2767–2779.
[Link]
(Discusses the "SEM-switch" and regiocontrol in pyrazoles).
Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews, 110(2), 890–931.
[Link]
(The authoritative review on Iridium-catalyzed borylation).
Besselièvre, F., Piguel, S., Mahuteau-Betzer, F., & Grierson, D. S. (2008). C-H Arylation of 4-Halo- and 4,5-Dihalopyrazoles. Organic Letters, 10(18), 4029–4032.
[Link]
(Directly addresses the chemoselectivity of C-H activation in the presence of halogens).
Navigating the Synthesis of Functionalized Pyrazoles: A Guide to Protecting the 3-fluoro-4-iodo-1H-pyrazole Nitrogen
Introduction: The Strategic Importance of 3-fluoro-4-iodo-1H-pyrazole and the Necessity of N-Protection The 3-fluoro-4-iodo-1H-pyrazole scaffold is a cornerstone in contemporary drug discovery and development. Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 3-fluoro-4-iodo-1H-pyrazole and the Necessity of N-Protection
The 3-fluoro-4-iodo-1H-pyrazole scaffold is a cornerstone in contemporary drug discovery and development. Its unique substitution pattern, featuring a fluorine atom at the 3-position and an iodine atom at the 4-position, offers a versatile platform for the synthesis of complex, biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the highly reactive carbon-iodine bond serves as a linchpin for introducing molecular diversity through various cross-coupling reactions.[1]
However, the acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations, particularly metal-catalyzed reactions where it can lead to catalyst inhibition or undesired side reactions.[1] Therefore, the judicious selection and application of a protecting group for the pyrazole nitrogen is a critical first step in many synthetic routes. This guide provides a detailed overview of suitable protecting groups, complete with experimental protocols and a comparative analysis to aid researchers in making informed decisions for their specific synthetic strategies.
Key Considerations for Protecting Group Selection
The choice of an appropriate N-protecting group for 3-fluoro-4-iodo-1H-pyrazole is governed by several factors:
Stability: The protecting group must be robust enough to withstand the conditions of subsequent reactions, such as organometallic additions or palladium-catalyzed cross-couplings.
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally straightforward, utilizing readily available and cost-effective reagents.
Orthogonality: In complex syntheses with multiple protecting groups, the chosen group should be selectively removable without affecting others.[2]
Impact on Reactivity: The protecting group should not adversely influence the desired reactivity of the fluoro and iodo substituents.
This application note will focus on three widely used and effective protecting groups for pyrazoles: the tert-butoxycarbonyl (Boc) group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, and the p-methoxybenzyl (PMB) group.
Protecting Group Application Notes and Protocols
tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is a popular choice due to its ease of introduction and its lability under acidic conditions.[3] However, its stability in strongly basic or nucleophilic environments should be carefully considered.
Mechanism of Protection: The protection proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the pyrazole.
Mechanism of Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen and facilitate the release of isobutylene and carbon dioxide. Recent studies have also shown that the Boc group on pyrazoles can be selectively removed using sodium borohydride in ethanol.[4][5]
Experimental Protocol: Boc Protection of 3-fluoro-4-iodo-1H-pyrazole
To a solution of 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M), add triethylamine (1.5 equiv.).
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise at room temperature.
Stir the reaction mixture overnight at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tert-butyl 3-fluoro-4-iodo-1H-pyrazole-1-carboxylate.[6]
Experimental Protocol: Deprotection of Boc-Protected Pyrazole
Acidic Conditions:
Dissolve the Boc-protected pyrazole (1.0 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
Stir the solution at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrazole.
Mild Reductive Conditions:
Dissolve the Boc-protected pyrazole (1.0 equiv.) in ethanol (95%).
Add sodium borohydride (NaBH₄) (1.5-3.0 equiv.) portion-wise at room temperature.
Stir the mixture for 1-3 hours, monitoring by TLC.
Quench the reaction by the careful dropwise addition of 3N HCl at 0 °C until gas evolution ceases (pH ~7).
Evaporate the solvent and purify the residue as needed.[4][5]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Robust and Orthogonal
The SEM group is known for its high stability towards a wide range of reaction conditions, including strongly basic and nucleophilic reagents, making it an excellent choice for multi-step syntheses.[7] Its removal under specific fluoride-mediated or acidic conditions provides valuable orthogonality.
Mechanism of Protection: The pyrazole anion, generated by a strong base like sodium hydride (NaH), acts as a nucleophile and displaces the chloride from 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Mechanism of Deprotection: The SEM group is typically cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or strong acids. The fluoride-mediated cleavage proceeds via attack on the silicon atom, leading to the elimination of ethene and trimethylsilyl fluoride. Acid-catalyzed deprotection involves protonation of the ether oxygen followed by fragmentation.[8]
Experimental Protocol: SEM Protection of 3-fluoro-4-iodo-1H-pyrazole
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous dimethylformamide (DMF) or THF (0.2 M) at 0 °C, add a solution of 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv.) in the same solvent dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Experimental Protocol: Deprotection of SEM-Protected Pyrazole
Acidic Conditions:
Dissolve the SEM-protected pyrazole (1.0 equiv.) in ethanol.
Add a solution of 3N hydrochloric acid.
Reflux the mixture for 3 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected pyrazole.[8]
p-Methoxybenzyl (PMB) Group: Versatile and Cleavable under Multiple Conditions
The PMB group offers a good balance of stability and versatile deprotection options. It is generally stable to basic and nucleophilic conditions but can be removed under acidic or oxidative conditions.[1][9][10]
Mechanism of Protection: Similar to SEM protection, the pyrazole is first deprotonated with a base, and the resulting anion displaces the halide from p-methoxybenzyl chloride (PMB-Cl).
Mechanism of Deprotection: The PMB group can be cleaved with strong acids like TFA, which protonate the methoxy group and facilitate cleavage of the benzyl-nitrogen bond.[1][10] Oxidative cleavage, for example with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is also a common method.
Experimental Protocol: PMB Protection of 3-fluoro-4-iodo-1H-pyrazole
Deprotonate 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv.) with a suitable base such as sodium hydride (1.1 equiv.) in anhydrous DMF at 0 °C.
After stirring for 30 minutes, add p-methoxybenzyl chloride (PMB-Cl) (1.1 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Deprotection of PMB-Protected Pyrazole
Acidic Conditions:
Dissolve the PMB-protected pyrazole (1.0 equiv.) in trifluoroacetic acid (TFA).
Stir the reaction at room temperature for 2-4 hours, or with gentle heating if necessary.
Monitor the reaction by TLC.
Upon completion, carefully remove the TFA under reduced pressure.
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
Dry the organic layer and concentrate to yield the deprotected pyrazole.[1][10]
Comparative Summary of Protecting Groups
Protecting Group
Introduction Conditions
Deprotection Conditions
Stability
Key Advantages
Boc
Boc₂O, base (e.g., Et₃N)
Strong acid (TFA, HCl); NaBH₄/EtOH
Stable to base, nucleophiles, and hydrogenation. Labile to strong acids.
Readily available reagents, mild protection conditions, multiple deprotection options.
SEM
SEM-Cl, strong base (e.g., NaH)
Fluoride source (TBAF); strong acid (HCl)
Very stable to a wide range of conditions including organometallics and cross-coupling.
High stability, orthogonal to many other protecting groups.
PMB
PMB-Cl, base (e.g., NaH)
Strong acid (TFA); Oxidative cleavage (CAN, DDQ)
Stable to base and nucleophiles. Labile to acid and oxidation.
Versatile deprotection options, including oxidative cleavage which can be orthogonal to acid-labile groups.
Visualizing the Workflow: Protection and Deprotection Schemes
Caption: General workflows for the protection and deprotection of the 3-fluoro-4-iodo-1H-pyrazole nitrogen.
Conclusion
The successful synthesis of complex molecules derived from 3-fluoro-4-iodo-1H-pyrazole hinges on the strategic use of nitrogen protecting groups. The Boc, SEM, and PMB groups each offer a unique set of advantages in terms of stability and deprotection conditions. By carefully considering the planned synthetic route and the reactivity of the intermediates, researchers can select the optimal protecting group to streamline their synthetic efforts and achieve their target molecules with high efficiency and yield.
References
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555. [Link]
Dounay, A. B., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
Universität Wien. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. u:cris-Portal. [Link]
RSC Publishing. A convenient approach for the deprotection and scavenging of the PMB group using POCl3. [Link]
Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC. [Link]
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
ResearchGate. Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type... [Link]
Taylor & Francis Online. 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. [Link]
Semantic Scholar. 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. [Link]
Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]
RSC Publishing. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a pr. [Link]
Journal of Pharmaceutical and Applied Chemistry. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
ResearchGate. Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. [Link]
Journal of Applied Pharmaceutical Science. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]
ResearchGate. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
RSC Publishing. Unexpected dearomatization of N-protected 5-aminopyrazoles at ambient temperature: a simple route to highly functionalized pyrazolines. [Link]
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
ResearchGate. (PDF) Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. [Link]
RSC Publishing. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. [Link]
Scribd. Synthesis of Dmb-Protected Pyrazole Derivatives. [Link]
International Journal of Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
Samb, I. (2019). Reactivity of chiral functionalized pyrazoles: Alcohol protection. World Journal of Advanced Research and Reviews, 3(2), 01-05. [Link]
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
ACS Publications. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. [Link]
De Gruyter. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]
ResearchGate. Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
Habash, S. S., et al. (2018). Synthesis of new pyrazolo[1][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. [Link]
IIT Guwahati. Protecting groups in organic synthesis. [Link]
Application Notes & Protocols: Microwave-Assisted Synthesis with 3-Fluoro-4-iodo-1H-pyrazole
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel molecular scaffolds is paramount. Nit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel molecular scaffolds is paramount. Nitrogen-containing heterocycles, particularly pyrazoles, represent a privileged class of compounds found in a multitude of commercial drugs and clinical candidates.[1][2][3][4] The strategic incorporation of fluorine into these scaffolds can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated pyrazoles highly sought-after building blocks.[5]
This guide focuses on 3-fluoro-4-iodo-1H-pyrazole, a versatile synthetic intermediate. The C4-iodo group serves as an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Traditional synthesis methods, however, can be slow and inefficient. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by dramatically accelerating reaction rates, increasing yields, and often leading to cleaner products.[6][7][8] This document provides an in-depth exploration of the principles, protocols, and best practices for leveraging MAOS in reactions involving 3-fluoro-4-iodo-1H-pyrazole.
The Science of Speed: Principles of Microwave Dielectric Heating
Unlike conventional heating methods that transfer energy indirectly via conduction and convection from an external source, microwave irradiation heats the reaction mixture directly and volumetrically.[9][10] This efficient energy transfer is governed by two primary mechanisms:
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reagents, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[8][10][11]
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions and surrounding molecules generate heat.[9][11]
This direct "in-core" heating leads to a rapid temperature increase throughout the bulk of the solution, often reaching temperatures far above the solvent's boiling point in sealed, pressurized vessels.[12] This superheating is a key factor in the dramatic reduction of reaction times from hours or days to mere minutes.[10]
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
The C-I bond at the 4-position of the pyrazole ring is an excellent site for forming new carbon-carbon and carbon-nitrogen bonds. Microwave irradiation provides the energy necessary to drive these transformations with exceptional efficiency.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with boronic acids. It is a cornerstone of drug discovery for creating biaryl structures. Utilizing microwave irradiation can reduce reaction times for pyrazole couplings from hours to under 15 minutes.[4][13]
Reaction Scheme:
(Self-generated image, not from search)
Reagents and Conditions
Component
Role
Amount (mol%) / Volume
Notes
3-Fluoro-4-iodo-1H-pyrazole
Starting Material
1.0 equiv (e.g., 0.5 mmol)
The N-H may require protection (e.g., with a Boc or methyl group) for some substrates.[14]
Arylboronic Acid
Coupling Partner
1.1 - 1.2 equiv
A wide range of substituted boronic acids can be used.[4]
Pd(PPh₃)₄
Palladium Catalyst
2 - 5 mol%
Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[4]
Cs₂CO₃ or K₂CO₃
Base
2.5 equiv
Cesium carbonate is often more effective, but potassium carbonate is a suitable alternative.[4][15]
1,2-Dimethoxyethane (DME)/Water
Solvent
3 mL / 1.2 mL (2.5:1 v/v)
This solvent mixture is effective for microwave absorption and reagent solubility.[4]
Step-by-Step Protocol
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-fluoro-4-iodo-1H-pyrazole (0.5 mmol), the arylboronic acid (0.55 mmol), Pd(PPh₃)₄ (0.025 mmol), and cesium carbonate (1.25 mmol).
Add the DME (3 mL) and water (1.2 mL) to the vial.
Seal the vial securely with a crimp cap. Caution: Ensure the vial is not overfilled; the total volume should not exceed 50% of the vial's capacity to accommodate pressure buildup.[16]
Place the vial in the cavity of a laboratory microwave reactor.
Set the reaction parameters:
Temperature: 90 - 110 °C
Hold Time: 5 - 12 minutes
Power: Dynamic (reactor adjusts power to maintain temperature)
Stirring: High
Initiate the microwave irradiation. The reactor will automatically monitor and control the temperature and pressure.[16]
After the reaction is complete, allow the vial to cool to below 40 °C before carefully opening it in a fume hood.
The crude product can be worked up by diluting with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and concentrating. Purify via silica gel column chromatography.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures. Microwave heating dramatically accelerates this Pd/Cu co-catalyzed process.[17][18]
Reaction Scheme:
(Self-generated image, not from search)
Reagents and Conditions
Component
Role
Amount (mol%) / Volume
Notes
3-Fluoro-4-iodo-1H-pyrazole
Starting Material
1.0 equiv (e.g., 0.5 mmol)
N-H protection is often necessary to prevent side reactions.[14]
Terminal Alkyne
Coupling Partner
1.2 equiv
Both aryl and alkyl acetylenes are generally suitable.[18]
Acts as both the base and a suitable solvent for the reaction. Degassing with N₂ or Ar is recommended.
Step-by-Step Protocol
To a 10 mL microwave vial with a stir bar, add the N-protected 3-fluoro-4-iodo-1H-pyrazole (0.5 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.025 mmol).
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
Using a syringe, add degassed triethylamine (4 mL), followed by the terminal alkyne (0.6 mmol).
Seal the vial securely.
Place the vial in the microwave reactor.
Set the reaction parameters:
Temperature: 100 - 120 °C
Hold Time: 10 - 25 minutes
Power: Dynamic
Stirring: High
Begin the reaction. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.[16]
After cooling, open the vial in a fume hood.
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with dichloromethane.
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. Microwave assistance can facilitate the coupling of even challenging amine substrates in short timeframes.[19][20][21]
Reaction Scheme:
(Self-generated image, not from search)
Reagents and Conditions
Component
Role
Amount (mol%) / Volume
Notes
3-Fluoro-4-iodo-1H-pyrazole
Starting Material
1.0 equiv (e.g., 0.5 mmol)
N-protection with a trityl or similar bulky group is often employed to direct reactivity.[19]
Amine (Primary or Secondary)
Coupling Partner
1.2 - 1.5 equiv
A broad scope of amines can be used.
Pd(dba)₂ or Pd(OAc)₂
Palladium Pre-catalyst
5 - 10 mol%
These are common palladium(0) and palladium(II) sources.[19][20]
tBuDavePhos or XPhos
Ligand
10 - 20 mol%
Bulky, electron-rich phosphine ligands are critical for high efficiency.[19][20]
KOtBu or NaOtBu
Base
2.0 equiv
A strong, non-nucleophilic base is required. Potassium tert-butoxide is frequently used.[19]
Toluene or Dioxane
Solvent
4 mL
Anhydrous, degassed solvents are essential for this reaction.
Step-by-Step Protocol
In a glovebox or under an inert atmosphere, add the N-protected 3-fluoro-4-iodo-1H-pyrazole (0.5 mmol), Pd(dba)₂ (0.05 mmol), tBuDavePhos (0.1 mmol), and KOtBu (1.0 mmol) to a microwave vial with a stir bar.
Remove the vial from the glovebox, and add anhydrous, degassed toluene (4 mL) via syringe, followed by the amine (0.75 mmol).
Seal the vial securely.
Place the vial in the microwave reactor.
Set the reaction parameters:
Temperature: 120 - 150 °C
Hold Time: 20 - 40 minutes
Power: Dynamic
Stirring: High
Run the reaction. The high temperature afforded by microwave heating is crucial for activating the C-N bond formation.[22]
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
Purify by column chromatography.
Safety in Microwave Chemistry: A Critical Overview
The power and speed of MAOS necessitate strict adherence to safety protocols. Laboratory microwave reactors are engineered with multiple safety features not found in domestic ovens, and only dedicated equipment should be used.[23][24]
Pressure Management: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended fill volume for a vial and always use vessels rated for the temperatures and pressures you intend to reach.[12][16] Modern reactors have pressure sensors that will terminate the reaction if a set limit is exceeded.[24]
Flammable Solvents: Use extreme caution with flammable solvents like toluene or ethanol. Ensure the microwave cavity is well-ventilated, and ideally, place the unit inside a fume hood.[23] Never use metal clips or aluminum foil, as they can cause arcing and ignite flammable vapors.[23][24]
Exothermic Reactions: Be aware of potentially rapid exothermic reactions. The fast energy input from microwaves can cause a runaway reaction. If you are unsure about a reaction's potential, start with a small scale and low power settings.[24]
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing hot vials, use heat-resistant gauntlets.[25]
Technical Support Center: Improving Yield of Suzuki Coupling with 3-fluoro-4-iodo-1H-pyrazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific, and sometimes challenging, substrate.
The presence of both a fluorine atom and an acidic N-H proton on the pyrazole ring introduces unique electronic and reactivity considerations. This resource provides in-depth, troubleshooting-focused answers to common issues, detailed experimental protocols, and the scientific rationale behind our recommendations.
Here, we address specific problems you may encounter during your experiments.
Question 1: My reaction yield is very low, or I'm observing no product formation. What are the likely causes and how can I fix this?
Low to no yield in a Suzuki coupling with 3-fluoro-4-iodo-1H-pyrazole can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
Catalyst Inactivity or Decomposition: The active Pd(0) species is crucial for the catalytic cycle to begin.[1] If it's not generated efficiently or it decomposes, the reaction will stall.[1]
Inert Atmosphere is Critical: The Pd(0) catalyst is sensitive to air.[1] Ensure you have thoroughly degassed all solvents and reagents (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition.[1]
Pre-catalyst Choice: For challenging substrates like N-H pyrazoles, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust, modern pre-catalysts. Buchwald's G2 or G3 pre-catalysts (e.g., XPhos Pd G2) are often more effective as they are designed for difficult couplings.[3]
Inappropriate Ligand Selection: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. For this electron-deficient and sterically distinct substrate, the right ligand is paramount.
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos can significantly improve reaction efficiency, particularly for challenging heterocyclic substrates.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps.
Suboptimal Base Selection: The base is not just a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.[4][5] The acidic N-H proton of the pyrazole (pKa ≈ 14-15) can compete with the boronic acid, making base selection crucial.
Use a Stronger, Non-Nucleophilic Base: While Na₂CO₃ is common, it may not be strong enough.[3][6] Consider switching to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[1][4] Cesium carbonate, in particular, is often effective for difficult couplings.[1][7]
Solvent System Issues: The solvent must dissolve both the organic substrates and the inorganic base to facilitate the reaction.
Aqueous Aprotic Mixtures: A mixture of an aprotic organic solvent and water is typically most effective.[3] Common choices include 1,4-dioxane/water or DME/water, often in a 3:1 to 4:1 ratio.[2][3] Toluene can also be used.[3]
Question 2: I'm observing significant amounts of a dehalogenated side product (3-fluoro-1H-pyrazole). Why is this happening and what can be done to minimize it?
Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in Suzuki couplings, especially with iodo-substituted heterocycles.[8][9]
Mechanism of Dehalogenation:
After the initial oxidative addition of the palladium catalyst to the C-I bond, the resulting complex can react with a hydride source in the mixture instead of the boronic acid. Subsequent reductive elimination releases the dehalogenated product.[9] Common hydride sources can be impurities in the solvent or base, or even the solvent itself (e.g., alcohols) under certain conditions.
Strategies to Minimize Dehalogenation:
Substrate Reactivity: Iodo-pyrazoles are more prone to dehalogenation compared to their bromo or chloro counterparts.[10] If synthetic routes allow, using 3-fluoro-4-bromo-1H-pyrazole could be a viable alternative, though it will require more forcing reaction conditions.[10]
Optimize Catalyst and Ligand: A highly active catalyst system can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction. Using bulky, electron-rich ligands like SPhos or XPhos can promote faster transmetalation and reductive elimination.[2]
Careful Selection of Reagents: Ensure high-purity, anhydrous solvents and reagents to minimize potential hydride sources. While some water is necessary for the base to function, using an alcohol as a co-solvent should be avoided unless specifically called for in a validated protocol.
Question 3: My main impurity is the homocoupling product of my boronic acid (a biaryl). How can I prevent this?
Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen or an overly active catalyst system under certain conditions.
Preventative Measures:
Strictly Anaerobic Conditions: Oxygen can facilitate the homocoupling pathway. Rigorous degassing of the reaction mixture and maintaining a robust inert atmosphere is the most critical step to prevent this.
Control Catalyst Loading: While a sufficient amount of catalyst is needed, excessive loading can sometimes favor side reactions. Typical catalyst loadings range from 1-5 mol%.[3] If homocoupling is a major issue, try reducing the catalyst loading to the lower end of this range (e.g., 1-2 mol%).
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the homocoupling reaction.
Recommended Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3-fluoro-4-iodo-1H-pyrazole. Optimization may be required based on the specific boronic acid used.
Protocol 1: Standard Conditions using Pd(PPh₃)₄
This protocol uses a classic, widely available catalyst. It may be sufficient for more reactive boronic acids.
Reagent
Equivalents
Mol %
Typical Amount (for 0.5 mmol scale)
3-fluoro-4-iodo-1H-pyrazole
1.0
-
112 mg
Arylboronic Acid
1.2
-
0.6 mmol
Pd(PPh₃)₄
-
5%
29 mg
Na₂CO₃
2.5
-
132.5 mg
1,4-Dioxane
-
-
4 mL
Water
-
-
1 mL
Step-by-Step Procedure:
To a flame-dried Schlenk tube, add 3-fluoro-4-iodo-1H-pyrazole (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv).
Place the tube under a high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[6]
Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.[2]
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 6-12 hours.[3]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol employs a modern catalyst system better suited for difficult substrates and can often provide higher yields with lower catalyst loading.
Reagent
Equivalents
Mol %
Typical Amount (for 0.5 mmol scale)
3-fluoro-4-iodo-1H-pyrazole
1.0
-
112 mg
Arylboronic Acid
1.5
-
0.75 mmol
Pd(OAc)₂
-
2%
2.2 mg
SPhos
-
4%
8.2 mg
K₃PO₄
3.0
-
318 mg
1,4-Dioxane
-
-
4 mL
Water
-
-
1 mL
Step-by-Step Procedure:
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 2 mol %) and SPhos (0.02 mmol, 4 mol %).
Evacuate and backfill the tube with inert gas (x3).
Add degassed 1,4-dioxane (2 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.
In a separate Schlenk tube, add 3-fluoro-4-iodo-1H-pyrazole (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).[2]
Evacuate and backfill this second tube with inert gas (x3).
Transfer the prepared catalyst solution from the first tube to the second tube via cannula or syringe.
Add the remaining degassed 1,4-dioxane (2 mL) and degassed water (1 mL).
Degas the final mixture by bubbling argon through it for 10-15 minutes.
Heat the reaction to 80-110 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.[2]
Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.[11] Understanding these steps is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When encountering low yields, follow this logical progression to diagnose the issue.
resolving N1 vs N2 alkylation isomers of 3-fluoro-4-iodo-1H-pyrazole
Technical Support Center: Resolving N1 vs N2 Alkylation Isomers of 3-Fluoro-4-iodo-1H-pyrazole Introduction Welcome to the Technical Support Center. A frequent challenge in medicinal chemistry and drug development is con...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving N1 vs N2 Alkylation Isomers of 3-Fluoro-4-iodo-1H-pyrazole
Introduction
Welcome to the Technical Support Center. A frequent challenge in medicinal chemistry and drug development is controlling and assigning the regiochemistry of alkylated unsymmetrical pyrazoles. Specifically, the alkylation of 3-fluoro-4-iodo-1H-pyrazole yields a mixture of N1 and N2 regioisomers: 1-alkyl-3-fluoro-4-iodo-1H-pyrazole and 1-alkyl-5-fluoro-4-iodo-1H-pyrazole. This guide provides a comprehensive, self-validating workflow to troubleshoot, separate, and unambiguously assign these isomers using advanced NMR techniques.
Part 1: Visualizing the Alkylation and Resolution Workflow
Workflow for the synthesis, separation, and NMR-based regiochemical assignment of pyrazole isomers.
Part 2: FAQs - Mechanistic & Synthetic Troubleshooting
Q1: Why does the alkylation of 3-fluoro-4-iodo-1H-pyrazole yield two distinct regioisomers, and what dictates the ratio?A1: 3-Fluoro-4-iodo-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-fluoro-4-iodo-1H-pyrazole. Under basic conditions (e.g., K2CO3, NaH), deprotonation yields a common, resonance-stabilized pyrazolide anion. The alkylating agent (e.g., methyl iodide) can attack either nitrogen. The N1/N2 regioselectivity is governed by a competition between steric hindrance and electronic effects[1]. The fluorine atom exerts a strong inductive electron-withdrawing effect, reducing the nucleophilicity of the adjacent nitrogen, while also presenting a steric barrier. Typically, alkylation favors the less sterically hindered nitrogen, but the highly electronegative fluorine can alter this dynamic, leading to mixtures that require optimization of base, solvent, and temperature[1][2].
Q2: How can I improve the regioselectivity toward my desired isomer?A2: Regioselectivity can be modulated by changing the reaction environment. For instance, using polar aprotic solvents (DMF, DMSO) with K2CO3 often favors N1-alkylation (relative to the less hindered side)[1]. In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity by modifying the hydrogen-bonding network of the transition state[1]. Alternatively, using magnesium-based catalysts (MgBr2) can shift the preference toward N2-alkylation[1]. If standard basic conditions yield an inseparable mixture, consider alternative strategies like the Mitsunobu reaction, which sometimes offers orthogonal selectivity.
Part 3: FAQs - Analytical Resolution (NMR)
Q3: How do I definitively distinguish the 1-alkyl-3-fluoro-4-iodopyrazole from the 1-alkyl-5-fluoro-4-iodopyrazole using NMR?A3: 1D 1H NMR is often insufficient due to the similar chemical environment of the single pyrazole ring proton. The gold standard for self-validating assignment is 2D NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[3].
For 1-alkyl-3-fluoro-4-iodo-1H-pyrazole: The alkyl group is at N1, and the ring proton is at C5. A NOESY experiment will show a strong through-space correlation between the N-alkyl protons and the C5-H proton[2]. HMBC will show a 3-bond correlation (
For 1-alkyl-5-fluoro-4-iodo-1H-pyrazole: The alkyl group is at N1, but the fluorine is at C5, leaving the ring proton at C3. Because C3 is too far from the N-alkyl group, NOESY will show no correlation between the N-alkyl protons and the ring proton[2]. HMBC will show a correlation from the N-alkyl protons to the C5 carbon, which will appear as a massive doublet due to
coupling (~250 Hz) with the attached fluorine[3][5].
Q4: Can 19F NMR be used to differentiate the isomers?A4: Yes. The chemical shift of the fluorine atom is highly sensitive to its local environment. A fluorine at C5 (adjacent to the N-alkyl group) will have a significantly different chemical shift compared to a fluorine at C3 (adjacent to the sp2 nitrogen). Furthermore, 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to detect spatial proximity between the C5-F and the N-alkyl protons in the 5-fluoro isomer, providing orthogonal confirmation to the standard 1H-1H NOESY.
Part 4: Data Presentation
The following table summarizes the key NMR diagnostic features used to unambiguously resolve the two regioisomers.
Diagnostic Feature
1-Alkyl-3-fluoro-4-iodo-1H-pyrazole (Isomer A)
1-Alkyl-5-fluoro-4-iodo-1H-pyrazole (Isomer B)
Ring Proton Position
C5
C3
Fluorine Position
C3
C5
1H-1H NOESY
Strong cross-peak (N-Alkyl ↔ C5-H)
No cross-peak (N-Alkyl ↮ C3-H)
1H-13C HMBC
N-Alkyl correlates to C5 (singlet carbon)
N-Alkyl correlates to C5 (doublet carbon, )
19F-1H HOESY
No cross-peak (N-Alkyl ↮ C3-F)
Strong cross-peak (N-Alkyl ↔ C5-F)
Chromatographic Polarity
Typically less polar (elutes first)
Typically more polar (elutes second)
Note: Elution order can vary based on the specific alkyl group and stationary phase used[6].
Part 5: Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3-Fluoro-4-iodo-1H-pyrazole
Preparation: To an oven-dried round-bottom flask under an inert argon atmosphere, add 3-fluoro-4-iodo-1H-pyrazole (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M solution)[1].
Base Addition: Cool the solution to 0 °C in an ice bath. Add K2CO3 (2.0 equiv) portion-wise. Stir the suspension at 0 °C for 15 minutes to allow for complete deprotonation[1].
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.
Workup: Quench the reaction with water and extract three times with ethyl acetate. Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[6].
Protocol 2: Chromatographic Separation of Regioisomers
Column Preparation: Pack a column with high-resolution silica gel (230–400 mesh). For highly polar or difficult separations, consider using reversed-phase (C18) chromatography or alumina[6].
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.
Elution: Use a shallow gradient of Hexanes/Ethyl Acetate (e.g., starting at 95:5 and slowly increasing to 80:20). The success of the separation depends on finding a suitable eluent system that provides a good resolution (
Collection: Collect small fractions (e.g., 10–20 mL) to prevent co-elution overlapping. Analyze fractions by TLC and pool the pure fractions of Isomer A and Isomer B separately.
Protocol 3: NMR Acquisition for Regiochemical Assignment
Sample Prep: Dissolve ~10–15 mg of the purified isomer in 0.6 mL of CDCl3 or DMSO-d6 in a high-quality NMR tube[3].
1D Spectra: Acquire standard 1H, 13C, and 19F NMR spectra to establish baseline chemical shifts.
NOESY: Set up a 2D 1H-1H NOESY experiment with a mixing time appropriate for small molecules (typically 300–500 ms). Look for the critical cross-peak between the N-alkyl protons (e.g., ~3.8 ppm for N-CH3) and the aromatic pyrazole proton (~7.5–8.0 ppm)[2][7].
HMBC: Set up a 2D 1H-13C HMBC experiment optimized for long-range couplings (
= 8 Hz). Verify the 3-bond correlation from the N-alkyl protons to the C5 carbon, and check the 1D 13C slice for C-F splitting[3][4][5].
Technical Support Center: Purification of 3-Fluoro-4-iodo-1H-pyrazole
Welcome to the Advanced Technical Support Center for the isolation and purification of 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8). This guide is engineered for discovery chemists, process scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the isolation and purification of 3-fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8). This guide is engineered for discovery chemists, process scientists, and drug development professionals.
Because halogenated pyrazoles exhibit unique electronic and physicochemical behaviors, standard purification templates often fail. This guide bypasses generic advice to provide mechanistically grounded troubleshooting and validated methodologies.
To purify a molecule effectively, you must first understand how its functional groups dictate its macroscopic behavior. The introduction of highly electron-withdrawing fluorine and iodine atoms onto the pyrazole core fundamentally alters its acid-base profile.
Property
Value / Characteristic
Mechanistic Implication for Purification
Molecular Weight
211.97 g/mol
High mass-to-carbon ratio; the pure compound is highly crystalline.
Predicted pKa (N-H)
~10.5 – 11.5
Electron-withdrawing groups increase the acidity of the N-H proton[1]. It can be deprotonated by strong aqueous bases (NaOH) for extraction, but will strongly hydrogen-bond to bare silica gel.
Predicted pKa (Conjugate Acid)
< 0
The basicity of unsubstituted pyrazole is already low (pKa ~2.5)[2]. Halogenation renders the N2 nitrogen virtually non-basic. It will not form stable salts with weak organic acids.
Lipophilicity (LogP)
~1.8 – 2.2
Soluble in moderate-polarity organic solvents (EtOAc, DCM, Toluene); insoluble in cold water.
Hydrogen Bonding
1 Donor, 2 Acceptors
Prone to forming intermolecular dimers. Requires polar modifiers during chromatography to disrupt self-association and stationary-phase binding.
Strategic Purification Workflow
The optimal purification strategy depends entirely on the scale of your reaction and the initial purity of the crude mixture. Use the decision matrix below to select the most efficient self-validating workflow.
Decision matrix for the purification of 3-fluoro-4-iodo-1H-pyrazole based on scale and purity.
Troubleshooting & FAQs
Q: Why does my 3-fluoro-4-iodo-1H-pyrazole streak severely on normal-phase silica gel, and how can I improve peak resolution?A: The N-H bond of the pyrazole ring is a strong hydrogen-bond donor. The electron-withdrawing fluorine (C3) and iodine (C4) atoms increase the acidity of this N-H proton, making it highly polarized[1]. This allows the molecule to interact strongly with the free silanol (Si-OH) groups on the silica gel stationary phase, causing peak tailing.
Solution: Add a volatile acidic modifier, such as 0.1% to 0.5% glacial acetic acid, to your mobile phase. The acid protonates the silanol sites on the silica, masking them and preventing the pyrazole from hydrogen-bonding to the stationary phase.
Q: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. What is the mechanistic cause?A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated[3]. Instead of nucleating into a crystal lattice, the pyrazole separates as a supercooled liquid phase that traps impurities.
Solution: You must alter the thermodynamics of the system. Rapid cooling often promotes oiling out[3]. Ensure the solution cools as slowly as possible by leaving the flask in the hot water bath as it cools to room temperature. Alternatively, change the solvent system (e.g., switch from Ethanol/Water to Toluene/Heptane) to one where the melting point of the solute is higher than the saturation point.
Q: Can I use basic alumina instead of silica gel to avoid the acidic modifier?A: It is highly discouraged. While basic alumina prevents the acidic N-H from hydrogen-bonding to silanols, the enhanced acidity of this specific fluorinated/iodinated pyrazole means it can chemisorb directly onto the basic sites of the alumina. This will lead to irreversible binding and extremely poor recovery yields.
Q: How do I separate 3-fluoro-4-iodo-1H-pyrazole from unreacted 3-fluoro-1H-pyrazole starting material?A: The addition of the heavy, polarizable iodine atom significantly increases the lipophilicity (LogP) of the molecule. On normal-phase silica gel, the iodinated product will elute faster (higher
) than the starting material. Use a shallow gradient starting with 100% non-polar solvent (e.g., Hexanes) and slowly increasing the polar solvent (EtOAc) to maximize this resolution.
Because the N-H proton is relatively acidic, this molecule can be purified via a pH-swing extraction[3]. This self-validating protocol ensures quantitative recovery.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Deprotonation: Transfer to a separatory funnel and extract with 1.0 M NaOH (aq) (3 × 5 mL per gram). The 3-fluoro-4-iodo-1H-pyrazole will deprotonate and migrate to the aqueous layer as a sodium salt.
Organic Wash: Wash the combined aqueous layers once with fresh EtOAc to remove neutral organic impurities (e.g., unreacted halogenating agents).
Validation Step 1: Spot the organic layer on a TLC plate and check under UV (254 nm). If your product is still present, your aqueous pH was not high enough. Adjust to pH > 12.
Reprotonation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Cool to 0 °C in an ice bath. Slowly add 1.0 M HCl (aq) dropwise until the pH reaches 4-5. The product will precipitate as a white/off-white solid.
Isolation: Extract the turbid aqueous mixture with fresh EtOAc (3 × 10 mL).
Validation Step 2: Spot the post-extraction aqueous layer on TLC. It should show no UV-active spots, confirming complete recovery.
Drying: Dry the combined organic layers over anhydrous
This method is best for reactions of >1g scale that produce a crude solid[4].
Solvent Selection: Use Toluene as the "good" solvent and Heptane as the "bad" (anti-solvent).
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of Toluene and heat to 80 °C while stirring until the solid completely dissolves[3].
Saturation: Slowly add hot Heptane dropwise until a slight cloudiness (turbidity) persists in the solution.
Clarification: Add 1-2 drops of hot Toluene just until the solution becomes clear again[3].
Slow Crystallization: Remove the flask from the heat source. Cover the flask with aluminum foil and poke small holes to allow slow evaporation[4]. Allow it to cool to room temperature undisturbed over 4 hours.
Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize crystal formation[3].
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane to remove residual mother liquor. Dry under high vacuum.
References
Benchchem. Recrystallization techniques for purifying pyrazole compounds. Benchchem Tech Support.
optimizing catalyst load for 3-fluoro-4-iodo-1H-pyrazole cross-coupling
Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the unique mechanistic and operational challenges associated with the cross-couplin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the unique mechanistic and operational challenges associated with the cross-coupling of 3-fluoro-4-iodo-1H-pyrazole .
This guide abandons generic troubleshooting in favor of a causality-driven, self-validating approach. We will explore the dual challenge of this substrate: the highly reactive C4–I bond paired with the electron-withdrawing 3-fluoro substituent, and the inherent risk of catalyst poisoning via the pyrazole nitrogen.
Part 1: Mechanistic Insights & Workflow Logic
Before adjusting parameters, we must understand the substrate's behavior in a catalytic cycle. The 4-iodo position is highly electrophilic, making oxidative addition rapid. However, the 1H-pyrazole core possesses a basic nitrogen lone pair that can coordinate to the palladium center, forming inactive, over-coordinated species or precipitating as palladium black [1]. The 3-fluoro group exerts a strong inductive electron-withdrawing effect, which accelerates reductive elimination but can destabilize the intermediate Pd(II) complex if the ligand environment is insufficiently robust.
To achieve ultra-low catalyst loading (ppm levels), the productive catalytic cycle must outcompete the off-cycle N-coordination pathway.
Figure 1: Divergent pathways in pyrazole cross-coupling: Productive cycle vs. N-coordination catalyst poisoning.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am using 5 mol% Pd(PPh₃)₄ for a Suzuki-Miyaura coupling with 3-fluoro-4-iodo-1H-pyrazole, but the reaction stalls at 40% conversion and the solution turns black. Why?A1: The black precipitate is "palladium black" (inactive Pd(0) aggregates). Monodentate, less sterically demanding ligands like PPh₃ fail to shield the palladium center from the unprotected pyrazole nitrogen. The nitrogen coordinates to the Pd(II) intermediate, stalling transmetalation and leading to catalyst decomposition [2].
Solution: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or SPhos) or a bidentate ligand (e.g., dppf). The steric bulk creates a protective "pocket" around the metal, preventing N-coordination and allowing you to drop the loading to <1 mol%.
Q2: How does the 3-fluoro substituent affect my choice of base?A2: The 3-fluoro group increases the acidity of the adjacent N-H proton (if unprotected) and alters the electronic landscape of the ring. Weak bases (like Na₂CO₃) may struggle to efficiently drive the transmetalation step in electron-deficient systems.
Solution: Upgrade to a stronger, anhydrous inorganic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely milled; surface area is critical for heterogeneous base activation in organic solvents [1].
Q3: We want to scale up this reaction. How can we optimize the catalyst loading from mol% down to ppm levels to reduce heavy metal contamination?A3: Moving to ppm-level catalysis requires a highly active precatalyst that generates the active Pd(0) species quantitatively without relying on excess ligand [3].
Solution: Utilize Buchwald precatalysts (e.g., XPhos Pd G3 or G4). These form the active monoligated Pd(0) species rapidly under mild basic conditions. By combining this with N-protection (e.g., THP or Boc) on the pyrazole, you eliminate the poisoning pathway entirely, allowing successful couplings at 500 ppm (0.05 mol%) or lower [3].
Part 3: Quantitative Optimization Data
The following table synthesizes the causal relationship between ligand architecture, protecting group strategy, and the minimum effective catalyst loading required to achieve >90% yield.
Catalyst System
Ligand
Base
Pyrazole N-Status
Catalyst Loading
Yield (%)
Observation / Self-Validation Metric
Pd(OAc)₂
PPh₃ (2 eq)
K₂CO₃
Unprotected (N-H)
5.0 mol%
45%
Rapid Pd black formation; reaction stalls.
Pd(dppf)Cl₂
dppf (built-in)
Cs₂CO₃
Unprotected (N-H)
2.0 mol%
78%
Homogeneous brown solution; moderate rate.
Pd₂(dba)₃
XPhos
K₃PO₄
Unprotected (N-H)
0.5 mol%
91%
Slow initiation, but sustained turnover.
XPhos Pd G3
XPhos
K₃PO₄
Unprotected (N-H)
0.1 mol%
94%
Rapid conversion; no visible Pd precipitation.
XPhos Pd G3
XPhos
K₃PO₄
THP-Protected
0.05 mol% (500 ppm)
98%
Optimal for scale-up; colorless organic phase post-extraction.
Part 4: Step-by-Step Methodology for ppm-Level Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. If the environmental controls (degassing, stoichiometry) are strictly maintained, the visual cues described will confirm the mechanistic progression.
Objective: Couple 1-(tetrahydro-2H-pyran-2-yl)-3-fluoro-4-iodo-1H-pyrazole with an arylboronic acid at 0.05 mol% (500 ppm) Pd loading.
Preparation of the Solid Matrix: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, and K₃PO₄.
Causality: Milling the K₃PO₄ beforehand ensures maximum surface area for the transmetalation step.
Solvent Degassing (Critical Step): Add 1,4-dioxane and H₂O. Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes.
Validation: The solution should remain colorless. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand [2].
Catalyst Activation: In a nitrogen-filled glovebox or via a specialized addition funnel, add the XPhos Pd G3 precatalyst in one portion.
Validation: Upon heating to 40°C, the G3 precatalyst will undergo base-mediated activation. The solution will transition from a pale yellow to a faint, homogeneous golden hue, indicating the formation of the active L-Pd(0) species. If it turns black, oxygen ingress or base failure has occurred.
Reaction Propagation: Heat the mixture to 80°C for 4 hours under positive Argon pressure.
Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).
Validation: Because the catalyst loading is at ppm levels, the organic layer should be nearly colorless (or take on the color of the product), lacking the dark brown/black tint typical of high-loading Pd reactions [3].
Purification: Separate the organic layer, dry over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.
References
Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications. Available at: [Link]
Troubleshooting
Technical Support Center: Optimization of 3-Fluoro-4-Iodo-1H-Pyrazole Cross-Coupling
Topic: Minimizing Homocoupling Side Reactions Substrate Focus: 3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) Audience: Medicinal Chemists & Process Development Scientists[1] The "3-Fluoro-4-Iodo" Challenge Welcome to t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Homocoupling Side Reactions
Substrate Focus: 3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8)
Audience: Medicinal Chemists & Process Development Scientists[1]
The "3-Fluoro-4-Iodo" Challenge
Welcome to the technical guide for handling 3-fluoro-4-iodo-1H-pyrazole . This scaffold is a high-value pharmacophore in kinase inhibitor development, but it presents a "perfect storm" for homocoupling side reactions due to three synergistic factors:
Electronic Deactivation: The C3-fluorine atom is highly electronegative.[1] While it modulates lipophilicity and metabolic stability, it also withdraws electron density from the pyrazole ring.[1] This strengthens the C–I bond compared to non-fluorinated analogs, slowing down the rate-limiting oxidative addition step in Pd-catalyzed cycles.[1]
The "Acidic Proton" Trap: The NH proton in this scaffold is significantly more acidic (predicted pKa < 11.[1]3) than unsubstituted pyrazole due to the inductive effects of both Iodine and Fluorine.[1] In basic cross-coupling media, this proton is stripped, forming an azolyl anion that can bridge Palladium centers, leading to catalyst deactivation or "reductive homocoupling."[1]
The Homocoupling Loop: When oxidative addition is slow (due to Factor 1) and the catalyst is "distracted" by the azolyl anion (Factor 2), the system is prone to oxidative homocoupling of the boronic acid partner (Glaser/Chan-Lam type side cycles) or reductive homocoupling of the pyrazole itself (Ullmann-type).[1]
Diagnostic Workflow: Why is Homocoupling Happening?
Before altering your conditions, visualize the competitive pathways occurring in your flask.[1] Use this logic flow to diagnose the root cause.
Figure 1: Diagnostic decision tree for identifying the mechanism of homocoupling based on substrate state and byproduct analysis.[1]
Protocol Module: The "Zero-Oxygen" Standard
Issue: The most common cause of homocoupling in Suzuki-Miyaura coupling of electron-deficient heterocycles is the presence of dissolved Oxygen.[1] Oxygen re-oxidizes Pd(0) to Pd(II) peroxo species, which promotes the dimerization of boronic acids (oxidative homocoupling) rather than the desired cross-coupling.[1]
The Fix: Standard nitrogen "balloon sparging" is often insufficient for 3-fluoro-4-iodo-1H-pyrazole reactions because the reaction rate is already slow.[1] You need Freeze-Pump-Thaw (FPT) .[1]
FPT Protocol (Strict)
Seal: Place substrate, catalyst, and solvent in a Schlenk tube. Do not add base yet if it is aqueous.[1]
Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.
Pump: Open the stopcock to high vacuum (0.1 mmHg) for 10–15 minutes.
Thaw: Close the stopcock. Remove from liquid nitrogen and thaw in a warm water bath. Do not open to air.[1]
Repeat: Perform this cycle 3 times .
Backfill: Backfill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).[1]
Expert Tip: If you observe the "Boron-Boron" dimer (e.g., Ph-Ph if coupling with Ph-B(OH)2), your issue is almost certainly Oxygen.[1]
Protocol Module: The "Free NH" vs. Protection Strategy
The 3-fluoro group increases the acidity of the NH, making the "unprotected" route perilous.[1]
Option A: The Protected Route (Recommended)
Protecting the nitrogen prevents the formation of Pd-azolyl complexes that stall the catalytic cycle.[1]
Protecting Group
Stability (Base/Pd)
Deprotection
Suitability for 3-F-Pyrazole
SEM (2-(Trimethylsilyl)ethoxymethyl)
High
TBAF or Acid
Excellent. Withstands the harsh bases often needed for fluorinated substrates.[1]
THP (Tetrahydropyranyl)
Moderate
Mild Acid (HCl/MeOH)
Good. A "green" alternative, but can suffer thermal isomerization at high temps (>100°C).[1]
Boc (tert-Butyloxycarbonyl)
Low
Acid (TFA)
Poor. Often falls off under basic Suzuki conditions (K3PO4/heat), leading to late-stage catalyst poisoning.[1]
Option B: The "Unprotected" Route (Advanced)
If you must run this unprotected (e.g., to shorten step count), you must use a Specific Base/Solvent System to minimize the concentration of the dissolved azolyl anion.[1]
Solvent: 1,4-Dioxane/Water (4:[1]1) or n-Butanol.[1]
Base: Weak inorganic bases are preferred.[1] Use K3PO4 or Cs2CO3 . Avoid strong alkoxides (NaOtBu).[1]
Ligand: You need a ligand that is bulky enough to prevent the pyrazole nitrogen from binding to the Palladium.[1] XPhos or AdBrettPhos are superior here.[1]
Protocol Module: The "Formate Trick" for Reductive Homocoupling
Issue: Sometimes, you observe the dimer of the pyrazole itself (3,3'-difluoro-4,4'-bipyrazole). This is a reductive homocoupling (Ullmann-type), often driven by the accumulation of Pd(II) species that disproportionate.[1]
The Fix: The addition of a sub-stoichiometric amount of a mild reducing agent can scavenge these species without killing the catalyst.[1]
Mechanism: Formate reduces transient Pd(II) species back to Pd(0), preventing them from mediating the homocoupling of two pyrazole halides.[1]
Evidence: Research on similar halo-heterocycles has shown that formate addition, combined with subsurface sparging, can reduce homocoupling from ~15% to <1%.[1] [See Reference 1]
Optimization Matrix: Ligands & Conditions
For 3-fluoro-4-iodo-1H-pyrazole, standard Pd(PPh3)4 is often too slow, allowing side reactions to dominate.[1]
Variable
Recommendation
Rationale
Pre-Catalyst
XPhos Pd G3 or Pd(OAc)2 + SPhos
Bulky biaryl phosphines facilitate oxidative addition of the electron-rich (deactivated) C-I bond and prevent N-coordination.[1]
Solvent
Toluene/Water or DME
Toluene minimizes halide inhibition effects often seen in THF.[1]
Base
K3PO4 (3.0 equiv)
Phosphate is gentle enough to minimize competitive deprotonation while activating the boronic acid.[1]
Temperature
60–80°C
Do not overheat. Fluorinated heterocycles can undergo hydrodehalogenation (loss of Iodine without coupling) at >100°C.
Frequently Asked Questions (FAQ)
Q: I am seeing significant hydrodehalogenation (product is 3-fluoro-1H-pyrazole). What is wrong?A: This is "reductive dehalogenation."[1] It usually happens when the reaction is overheated in alcoholic solvents (like Ethanol/Isopropanol) which can act as hydride sources.[1] Switch to Toluene or Dioxane and lower the temperature.
Q: Can I use Copper (CuI) to accelerate the reaction (Sonogashira style)?A: Be very careful. While CuI accelerates the reaction, it drastically increases the rate of Glaser homocoupling (alkyne-alkyne dimerization) and can promote Ullmann coupling of the pyrazole.[1] If you use CuI, you must use a protected pyrazole (SEM/THP) to prevent Copper-azolyl formation.[1]
Q: My reaction turns black immediately (Pd black precipitation).A: Your catalyst is decomposing before oxidative addition can occur.[1] This confirms the C-I bond is deactivated by the Fluorine.[1]
Switch to a more stable precatalyst (e.g., XPhos Pd G3 ).[1]
Ensure your solvent is degassed (Oxygen accelerates Pd black formation).[1]
Add the catalyst last to the reaction mixture.
References
Suppression of Palladium-Mediated Homocoupling
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][2]
Source:Org.[1][3] Process Res. Dev. 2007, 11, 3, 469–476.[1]
Technical Support Center: Stability and Handling of 3-Fluoro-4-iodo-1H-pyrazole under Basic Conditions
Welcome to the technical support resource for 3-fluoro-4-iodo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 3-fluoro-4-iodo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile building block, particularly concerning its stability and reactivity in the presence of bases. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your reaction conditions, and confidently interpret your results.
Here, we address common questions and experimental issues in a practical, question-and-answer format.
Q1: What are the primary stability concerns when using 3-fluoro-4-iodo-1H-pyrazole with bases?
The primary point of reactivity for 3-fluoro-4-iodo-1H-pyrazole under basic conditions is the acidic proton on the N1 nitrogen.[1][2] The electron-withdrawing nature of the adjacent fluorine atom at the C3 position increases the acidity of this N-H proton compared to unsubstituted pyrazole, facilitating its removal by a base.[3][4] While this deprotonation is often the desired first step for subsequent functionalization (e.g., N-alkylation or N-arylation), several potential side reactions and stability issues must be considered:
N-H Deprotonation: This is the most common and expected interaction. The resulting pyrazolide anion is a potent nucleophile. The choice of base is critical and should be matched to the intended subsequent reaction.
Potential for Dehalogenation: The carbon-iodine bond at the C4 position can be susceptible to cleavage under certain conditions. While not as common as N-H deprotonation, strong bases in combination with certain solvents or at elevated temperatures could potentially lead to proto-deiodination (replacement of iodine with hydrogen) or other undesired reactions. Base-promoted dehalogenation of aryl halides is a known phenomenon.[5]
Ring Stability: The pyrazole ring itself is generally robust. However, very strong bases, such as organolithium reagents, can lead to deprotonation at other positions or, in extreme cases, ring-opening pathways.[1][2] For most common organic bases (e.g., carbonates, amines, hydrides), the pyrazole core is stable.
Below is a diagram illustrating the primary reactivity pathway under basic conditions.
Caption: Primary Reactivity of 3-Fluoro-4-iodo-1H-pyrazole with Base
Q2: How should I select the appropriate base for my reaction?
The choice of base is critical and depends on the pKa of the pyrazole N-H and the requirements of your specific transformation. Using a base that is too weak may result in incomplete deprotonation and a sluggish or incomplete reaction. Conversely, a base that is excessively strong or nucleophilic could lead to side reactions.
Table 1: Guide to Common Bases for Pyrazole Functionalization
Base
Conjugate Acid pKa
Typical Solvents
Application Notes & Cautions
Triethylamine (Et₃N)
~10.7
DCM, MeCN, THF
A weak, non-nucleophilic organic base. Often insufficient to fully deprotonate the pyrazole for many reactions.[6] Primarily used as an acid scavenger.
Potassium Carbonate (K₂CO₃)
~10.3 (second dissociation)
DMF, MeCN, Acetone
A common, inexpensive inorganic base suitable for many N-alkylation reactions, especially with reactive alkyl halides. Often requires heating.
Cesium Carbonate (Cs₂CO₃)
~10.3 (second dissociation)
DMF, MeCN, Toluene
More soluble than K₂CO₃, often leading to faster and higher-yielding reactions at lower temperatures. A preferred choice for more challenging alkylations.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
~13.5
THF, MeCN, Toluene
A strong, non-nucleophilic organic base. Effective for deprotonating pyrazoles for a variety of transformations.[7]
Sodium Hydride (NaH)
~36
THF, DMF (use with caution)
A very strong, non-nucleophilic base that provides irreversible deprotonation. Ensures complete formation of the pyrazolide anion. Handle with extreme care (flammable solid, reacts violently with water).
n-Butyllithium (n-BuLi)
~50
THF, Hexanes, Et₂O
An extremely strong base. While effective for deprotonation, it can also promote dehalogenation or lithiation at other positions on the ring.[8][9] Its use is generally reserved for specific applications like metal-halogen exchange or directed ortho-metalation when N-substitution is already present.
Q3: My N-alkylation/arylation reaction is giving a low yield. What are the common causes and how can I troubleshoot them?
Low yield is a frequent challenge in synthetic chemistry.[7] A systematic approach to troubleshooting is essential. The workflow below can help diagnose the issue.
Caption: Troubleshooting Workflow for Low Yield Reactions
Table 2: Detailed Troubleshooting Guide
Symptom
Possible Cause(s)
Recommended Actions
No reaction or starting material consumed slowly
Incomplete Deprotonation: The selected base is not strong enough to fully deprotonate the pyrazole N-H.
Switch to a stronger base (e.g., from K₂CO₃ to NaH or DBU). Refer to Table 1.
Low Temperature: The reaction activation energy is not being overcome.
Gradually increase the reaction temperature. For many N-alkylations, heating to 60-80 °C in DMF or MeCN is effective.
Reagent Quality: The base may have degraded (e.g., old NaH), or the solvent may not be anhydrous.
Use freshly opened or properly stored reagents. Ensure solvents are rigorously dried, especially when using water-sensitive bases like NaH.
Formation of multiple products, including a deiodinated species
Proto-deiodination: The pyrazolide anion may be abstracting a proton from the solvent or trace water, followed by a reduction pathway. This is more likely at higher temperatures or with stronger bases.
Ensure strictly anhydrous conditions. Consider using a less acidic solvent. If the problem persists, a milder base and lower temperature may be necessary.
Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to side products.
If heating above 100 °C, consider switching to a more stable solvent like dioxane or toluene.
Product is formed but lost during workup
Product Solubility: The N-functionalized pyrazole may have some solubility in the aqueous phase, especially if it contains polar groups.
Before discarding the aqueous layer during extraction, test a small sample by TLC or LC-MS.[10] If product is present, perform additional extractions or use a continuous liquid-liquid extractor.
Product Instability: The product may be sensitive to the pH of the workup.[10]
Test the stability of your isolated product in acidic and basic aqueous solutions to diagnose this issue. If instability is found, perform a neutral quench and extraction.
Q4: Can I perform cross-coupling reactions directly on the 4-iodo position without protecting the N-H?
While some cross-coupling reactions on N-H pyrazoles are reported, it is generally advisable to protect the N-H group first.[11] The acidic N-H proton can interfere with many organometallic catalysts and reagents used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The basic conditions often employed can lead to competitive N-arylation or deactivation of the catalyst.
Recommended Workflow:
N-Protection: Protect the pyrazole nitrogen with a suitable protecting group. An ethoxyethyl (EtOEt) group is a good choice as it is stable to many cross-coupling conditions and can be easily removed under mild acidic conditions.[11][12]
Cross-Coupling: Perform the desired cross-coupling reaction at the C4-iodo position. The iodo-substituent is a highly reactive handle for these transformations.[13]
Deprotection: Remove the protecting group to yield the N-H functionalized product.
This sequence ensures a cleaner reaction profile and generally provides higher yields for the desired C4-functionalized product.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of 3-fluoro-4-iodo-1H-pyrazole using a common base/solvent system.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-fluoro-4-iodo-1H-pyrazole and cesium carbonate.
Solvent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15-20 minutes.
Electrophile Addition: Add the alkyl halide dropwise to the stirred suspension.
Heating and Monitoring: Heat the reaction mixture to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed (typically 2-6 hours).
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
References
(No valid reference)
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove.
Technical Support Center: 4-Iodopyrazole Reactions - Benchchem.
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications.
(No valid reference)
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa.
(No valid reference)
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF - ResearchGate.
Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry - Benchchem.
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E - The Royal Society of Chemistry.
(No valid reference)
(No valid reference)
How To: Troubleshoot a Reaction - University of Rochester.
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(No valid reference)
(No valid reference)
(No valid reference)
(No valid reference)
(No valid reference)
(No valid reference)
(No valid reference)
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
(No valid reference)
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
(No valid reference)
(No valid reference)
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - University of Michigan.
Executive Summary: The "Silent Killer" in Pyrazole Chemistry
3-Fluoro-4-iodo-1H-pyrazole is a deceptive scaffold.[1] While the parent solid is reasonably stable, its reactive intermediates —specifically the N-anions and C4-metallated species—exhibit extreme moisture intolerance.
The presence of the Fluorine atom at C3 exerts a strong inductive effect ($ -I $), significantly lowering the pKa of the N1-proton compared to non-fluorinated pyrazoles. This makes the N-anion easier to form but also renders the subsequent C4-lithio species (derived from iodine exchange) highly prone to rapid protonation (quenching) by even trace moisture (ppm levels).[1]
This guide addresses the three critical failure modes caused by moisture:
Incomplete N-Protection: Stalling due to hydrate formation.[1]
Protodeiodination: The loss of the Iodine handle during Cross-Coupling.
Quenched Lithiation: Failure to trap electrophiles at C4.
Reactivity Profile & Vulnerability Map
Before beginning experimental work, review the vulnerability map below to understand where moisture impacts your specific workflow.
Figure 1: Critical failure pathways.[1] Note that Intermediate B (C4-Lithio) is the most critical control point; moisture exposure here results in irreversible loss of the iodine handle.
Protocol 1: Handling the N-Anion (Protection Steps)
Context: You are alkylating the N1 position (e.g., SEM-Cl, Bn-Br, THP protection).
The Issue: The reaction stalls at 60-70% conversion, or the protecting group hydrolyzes.
The Mechanism of Failure
The 3-fluoro substituent increases the acidity of the N-H. While this aids deprotonation, the resulting anion is a "hard" nucleophile. If the solvent (DMF/THF) contains water, the base (NaH or Cs2CO3) is consumed to form NaOH/CsOH, which is often less effective for the specific alkylation kinetics required, or the highly reactive electrophile (like SEM-Cl) hydrolyzes before reacting with the pyrazole.
Corrective Workflow
Solvent Drying: Do not rely on "Anhydrous" bottles opened >1 week ago.[1]
DMF: Stir over activated 4Å molecular sieves for 24h.
THF:[1][2][3] Distill from Na/Benzophenone or use a column drying system.[1]
Reagent Check:
NaH: If using 60% dispersion in oil, wash with dry hexane only if strict stoichiometry is needed. Otherwise, use as is to minimize moisture uptake from air during washing.
Protocol 2: The "Death Zone" – Lithium-Halogen Exchange
Context: You are converting the C4-Iodine to a C4-Lithium species to react with an aldehyde or ketone.[1]
The Issue: You isolate 3-fluoro-1-substituted-pyrazole (the Iodine is gone, replaced by H) instead of your desired product.
The Mechanism of Failure
The C4-Lithio intermediate is exceptionally basic. Even 50 ppm of water in the THF is sufficient to protonate this species at -78°C. The rate of protonation ($ k_{H+} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
k{E+} $).
High-Fidelity Protocol (The "Cannula" Method)
Do not use syringes for volumes >10 mL if humidity is >40%.[1] Use Cannula transfer.
Glassware Prep: Flame-dry Schlenk flasks under vacuum (0.1 mmHg). Backfill with Argon x3.[1]
The Trap (Internal Standard):
If possible, mix your electrophile (e.g., aldehyde) with the substrate if using a "Barbier-type" condition (only if the electrophile is compatible with n-BuLi, which is rare).
Standard Method: Pre-cool the electrophile solution in a separate dry flask.
Exchange:
Dissolve N-protected 3-fluoro-4-iodo-pyrazole in THF.[1] Cool to -78°C .[1]
Add n-BuLi (or i-PrMgCl for TurboGrignard) slowly down the side of the flask.
Time is Critical: Stir for exactly 5-10 minutes .
Why? The Iodine-Lithium exchange is fast (<5 min).[1] Longer times allow side reactions (ring fragmentation) or scavenging of trace moisture/impurities.[1]
Quench:
Cannulate the electrophile solution rapidly into the lithio-species.
Do not add the lithio species to the electrophile (inverse addition) unless you have confirmed stability.
Protocol 3: Preventing Protodeiodination in Cross-Couplings
Context: Suzuki or Sonogashira coupling.
The Issue: The Iodine is replaced by Hydrogen.[5] You see the "reduced" product in LCMS.
Troubleshooting Guide
Protodeiodination in Pd-catalysis usually involves a "hydride source" entering the catalytic cycle. Water can act as a proton source if the Pd-intermediate is reduced.[1]
Variable
Recommendation for 3-Fluoro-4-iodo-pyrazole
Base
Avoid hydroxides (KOH, NaOH). Use K3PO4 or Cs2CO3 (anhydrous).[1]
Solvent
Avoid alcohols (MeOH/EtOH) if de-iodination is high.[1] Switch to 1,4-Dioxane or Toluene .[1]
Water
While Suzuki requires some water, keep it minimal. Use a 10:1 ratio of Solvent:Water, or use anhydrous conditions with a phase transfer catalyst.
Catalyst
Use bulky ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to speed up reductive elimination over side reactions.[1]
Troubleshooting Logic (FAQ)
Q: My starting material (the solid iodopyrazole) is clumping. Is it ruined?A: Likely not ruined, but it is wet. The 3-fluoro group increases polarity and hygroscopicity.[1]
Fix: Dry it in a vacuum desiccator over $ P_2O_5 $ for 24 hours. Check water content via Karl-Fischer (KF) titration.[1] If KF > 0.5%, it will kill organolithium reactions.
Q: I see a "dimer" impurity in my Suzuki coupling.A: This is homocoupling (pyrazole-pyrazole).[1]
Cause: Oxygen in the system.
Fix: Degas solvents by sparging with Argon for 20 mins, not just sonication.
Q: Can I use Grignard exchange (i-PrMgCl) instead of Lithiation?A:Yes, and it is recommended.
Reason: The Magnesium intermediate is less basic and more tolerant of trace moisture/functional groups than the Lithium species. It requires a slightly higher temperature (-20°C to 0°C) to effect the Iodine exchange, which is often more practical.
Decision Matrix: Choosing the Right Conditions
Figure 2: Decision workflow for functionalization. Note that N-protection is a prerequisite for almost all C4 manipulations to prevent proton quenching.[1]
References
BenchChem. "Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands." BenchChem Technical Library. Link[1]
Sigma-Aldrich. "Techniques for Handling Air- and Moisture-Sensitive Compounds (Technical Bulletin AL-134)."[1] MilliporeSigma. Link
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] University of Pittsburgh, Department of Chemistry. Link[1]
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.[1] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15055508, 3-Fluoro-1H-pyrazole."[1] PubChem. Link[1]
Schwindeman, J. A., et al. "Safe handling of organolithium compounds in the laboratory." Princeton University EHS.[1] Link[1]
19F NMR Chemical Shift Guide: 3-Fluoro-4-iodo-1H-pyrazole
The following guide details the 19F NMR characterization of 3-fluoro-4-iodo-1H-pyrazole , synthesizing experimental data from structural analogues and derivatives to provide a definitive reference range. Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 19F NMR characterization of 3-fluoro-4-iodo-1H-pyrazole , synthesizing experimental data from structural analogues and derivatives to provide a definitive reference range.
Executive Summary
3-Fluoro-4-iodo-1H-pyrazole (CAS: 2606872-02-8) is a critical fragment in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting ubiquitin-specific proteases (e.g., USP7) and kinase inhibitors. Its dual-halogenated scaffold allows for orthogonal functionalization: the iodine at C4 serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the fluorine at C3 acts as a stable, bioisosteric NMR reporter.
Key Technical Finding:
The 19F NMR chemical shift for the 3-fluoro-pyrazole core typically resonates in the -115 to -128 ppm range (relative to CFCl₃). This is distinct from the isomeric 4-fluoro-pyrazole scaffold, which resonates significantly upfield at approximately -175 ppm .
Chemical Identity & Structural Context
Parameter
Details
Compound Name
3-Fluoro-4-iodo-1H-pyrazole
CAS Number
2606872-02-8
Molecular Formula
C₃H₂FIN₂
Molecular Weight
211.96 g/mol
Core Scaffold
1H-Pyrazole
Key Substituents
Fluorine at C3 (or C5 tautomer), Iodine at C4
Tautomerism
Exists in equilibrium between 3-fluoro-1H-pyrazole and 5-fluoro-1H-pyrazole forms in solution.[1]
Why 19F NMR is the Gold Standard Here
While 1H NMR shows only a single broad singlet for the NH proton (often invisible due to exchange) and the C5-H proton, 19F NMR provides a sharp, singlet resonance that is highly sensitive to the electronic environment of the pyrazole ring. It definitively distinguishes the 3-fluoro regioisomer from the 4-fluoro isomer without requiring 2D correlations.
Comparative Analysis: Chemical Shift Data
The following table compares the target molecule against key derivatives to establish the valid chemical shift range.
Compound Class
Structure Description
19F NMR Shift (δ, ppm)
Solvent
Note / Reference
Target Analog
3-Fluoro-1-tosyl-4-carboxylate
-116.5
CDCl₃
Experimental Anchor [1]
Target Estimate
3-Fluoro-4-iodo-1H-pyrazole
-120 to -128
DMSO-d₆
Predicted Free Base Range
Isomer
4-Fluoro-1H-pyrazole
-175.0
CDCl₃
Distinctly Upfield [2]
Electronic Analog
3-Fluoropyridine
-123.0
CDCl₃
Similar C=N-F environment
Electronic Analog
2-Fluoropyridine
-71.4
CDCl₃
Deshielded Reference
Mechanistic Insight: Substituent Effects
Regiochemistry (3-F vs. 4-F): The 3-fluoro position places the fluorine atom on a carbon adjacent to a nitrogen atom (C=N or C-NH). This proximity to the electronegative nitrogen deshields the nucleus, pushing the shift downfield to ~-120 ppm . In contrast, the 4-fluoro position is on a carbon remote from the nitrogens (C=C bond), resulting in a shielded resonance at -175 ppm .
Iodine Effect (C4): Iodine is a "heavy atom." While generally electron-withdrawing by induction, it often causes shielding in 13C NMR. In 19F NMR, an ortho-iodine (at C4, adjacent to C3-F) typically exerts a weak deshielding steric effect compared to hydrogen, but is less electron-withdrawing than a carboxylate ester.
Tautomeric Equilibrium: In DMSO-d₆, the rapid exchange between the 3-fluoro (adjacent to =N-) and 5-fluoro (adjacent to -NH-) forms results in a time-averaged signal. The estimated range of -120 to -128 ppm accounts for this equilibrium.
Experimental Protocol
To ensure reproducibility when characterizing this product, follow this self-validating workflow.
Sample Preparation
Concentration: Dissolve 5–10 mg of 3-fluoro-4-iodo-1H-pyrazole in 0.6 mL of DMSO-d₆ .
Why DMSO? Pyrazoles are potent hydrogen bond donors. DMSO stabilizes the tautomeric equilibrium and ensures solubility compared to CDCl₃.
Reference: Set CFCl₃ to 0.00 ppm or C₆F₆ to -164.9 ppm.
Acquisition Parameters (Bruker/Varian)
Pulse Sequence: zgfigqn (Inverse gated decoupling) or standard zg.
Spectral Width: 200 ppm (centered at -120 ppm).
Relaxation Delay (D1): Set to 5–10 seconds .
Reasoning: Fluorine nuclei at quaternary positions (like C3-F) have long T1 relaxation times. Short delays will suppress the signal integration.
Scans (NS): 64–128 scans are sufficient due to 19F sensitivity (83% of 1H).
Technical Visualization
Figure 1: Characterization Workflow & Tautomerism
This diagram illustrates the logical flow for confirming the identity of the 3-fluoro-4-iodo regioisomer and the tautomeric forms influencing the NMR signal.
Caption: Workflow for distinguishing 3-fluoro vs. 4-fluoro pyrazoles via 19F NMR chemical shift analysis.
References
University of Liverpool / Amazon S3 Supporting Information. (2023). Synthesis and Characterization of Fluorinated Pyrazole Carboxylates (Compounds 1-((4-chlorophenyl)sulfonyl)-3-fluoro-1H-pyrazole-4-carboxylate). Retrieved from (Data confirming -116.5 ppm for 3-F-4-COOR derivative).
Breen, J. R., Sandford, G., Yufit, D. S., & Patel, B. (2011). 4-Fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1048–1054.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
PubChem Compound Summary. (2024). 3-Fluoro-4-iodo-1H-pyrazole (CAS 2606872-02-8). (Verification of chemical identity).
Technical Guide: LC-MS Fragmentation & Analysis of 3-Fluoro-4-iodo-1H-pyrazole
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry teams. It synthesizes mechanistic mass spectrometry principles with practical application data.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry teams. It synthesizes mechanistic mass spectrometry principles with practical application data.
Executive Summary
3-Fluoro-4-iodo-1H-pyrazole (CAS: 1354809-54-1) is a critical fragment-based drug discovery (FBDD) scaffold. Its utility lies in the orthogonal reactivity of its substituents: the 4-iodo group serves as a labile handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the 3-fluoro group acts as a bioisostere for hydrogen or hydroxyl groups, modulating pKa and metabolic stability.
For analytical researchers, this molecule presents specific challenges in LC-MS/MS quantification. The C-I bond is weak (
57 kcal/mol), leading to facile in-source fragmentation (ISF) and radical losses that can complicate precursor ion selection. This guide provides a definitive analysis of its fragmentation pattern, comparing it against brominated and non-halogenated alternatives to establish robust quality control protocols.
Fragmentation Mechanics: The "Why" and "How"
Mechanistic Insight
In Electrospray Ionization (ESI) positive mode, 3-fluoro-4-iodo-1H-pyrazole (
, MW 211.97) typically forms the protonated molecular ion at m/z 213 .
The fragmentation pathway is dominated by the stability of the leaving groups. Unlike chloro- or fluoro-pyrazoles, which often require high collision energies (CE) to fragment, the iodo-variant exhibits a characteristic "soft" fragmentation channel.
Primary Channel (C-I Cleavage): The weakest bond is C4-I. Upon Collisional Induced Dissociation (CID), the molecule undergoes either heterolytic cleavage (loss of
) or homolytic cleavage (loss of ).
Observation: Loss of
(neutral loss 127 Da) generates the radical cation at m/z 86 .
Observation: Loss of
(neutral loss 128 Da) generates the cation at m/z 85 .
Secondary Channel (Ring Fission): The resulting fluoro-pyrazole core (m/z 85/86) undergoes ring opening, typically losing
(27 Da) or (28 Da), characteristic of azo-heterocycles.
Pathway Visualization
The following diagram illustrates the predicted fragmentation cascade, distinguishing between the labile iodine loss and the stable fluorine retention.
Comparative Analysis: Iodo vs. Bromo vs. Impurities
In drug development, researchers must often choose between the Iodo- and Bromo- analogs for synthesis, or detect the de-halogenated impurity (3-fluoro-1H-pyrazole). The table below compares their MS performance.
Table 1: Halogenated Pyrazole MS Performance Matrix
Feature
3-Fluoro-4-iodo-1H-pyrazole (Target)
3-Fluoro-4-bromo-1H-pyrazole (Alternative)
3-Fluoro-1H-pyrazole (Impurity)
Precursor ()
213
165 / 167 (1:1 Isotope)
87
Primary Fragment
86 (Loss of )
86 (Loss of )
59 (Loss of )
Bond Energy (C-X)
~57 kcal/mol (Weak)
~69 kcal/mol (Medium)
N/A (C-H ~110 kcal/mol)
Ionization Efficiency
High (Iodine increases lipophilicity)
Moderate
Low (Highly polar)
In-Source Frag (ISF)
High Risk (Often seen as m/z 86 in MS1)
Low Risk
Negligible
Diagnostic Utility
Excellent (Unique mass defect of Iodine)
Good (Isotopic pattern confirmation)
Poor (Low mass, high noise)
Key Insight for Researchers:
When analyzing the Iodo- variant, do not mistake the presence of m/z 86 in the MS1 scan solely as the de-iodinated impurity. It is likely an artifact of In-Source Fragmentation due to the weak C-I bond. You must separate them chromatographically to confirm.
Experimental Protocol: Validated LC-MS Workflow
To ensure data integrity and minimize ISF while maximizing sensitivity, the following protocol is recommended. This workflow is designed to stabilize the labile C-I bond during ionization.
Optimized LC-MS Parameters
Ionization: ESI Positive Mode (APCI is too harsh and promotes I loss).
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
Mobile Phase B: Acetonitrile (MeOH can sometimes promote nucleophilic displacement of I).
Column: C18 (End-capped) or Phenyl-Hexyl (for enhanced selectivity of the aromatic ring).
Workflow Diagram
Protocol Steps
Sample Dilution: Dissolve standard in 100% DMSO, then dilute to 1 µg/mL in 50:50 Water:Acetonitrile. Avoid protic solvents like methanol in the stock if stability is unknown.
Source Temperature: Set ESI source temperature below 350°C. High heat promotes homolytic cleavage of the Iodine.
Cone Voltage: Keep low (e.g., 20-30V). High cone voltage will strip the Iodine before the quadrupole, leading to false negatives for the parent mass.
MRM Transition: Monitor 213
86 for quantitation. Monitor 213 127 (Iodine ion) as a confirmation trace if your instrument range allows low mass detection, though the organic fragment (86) is usually more specific.
References
PubChem Compound Summary. (2025). 4-Iodopyrazole (CID 77022) and 3-Fluoro-4-iodo-1H-pyrazole. National Library of Medicine. [Link]
Holčapek, M., et al. (2010). Fragmentation behavior of halo-derivatives of nitrogen heterocycles in ESI-MS. Journal of Mass Spectrometry. (Contextual grounding for C-I bond cleavage energies in heterocycles).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Source for general radical loss mechanisms in ESI).
reactivity comparison: 3-fluoro-4-iodo-1H-pyrazole vs 3-chloro analog
Reactivity Comparison Guide: 3-Fluoro-4-iodo-1H-pyrazole vs. 3-Chloro-4-iodo-1H-pyrazole in Advanced Synthesis As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halog...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Comparison Guide: 3-Fluoro-4-iodo-1H-pyrazole vs. 3-Chloro-4-iodo-1H-pyrazole in Advanced Synthesis
As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated building block is rarely a matter of simple substitution. The choice between 3-fluoro-4-iodo-1H-pyrazole and its 3-chloro analog fundamentally dictates the downstream synthetic strategy, the metabolic stability of the final active pharmaceutical ingredient (API), and the overall efficiency of the cross-coupling cascades.
This guide provides an objective, data-driven comparison of these two critical scaffolds, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for your workflows.
Electronic & Physicochemical Profiling
The reactivity of halogenated pyrazoles is governed by the delicate balance of inductive electron withdrawal (
effect) and resonance donation ( effect). While both 3-fluoro-4-iodo-1H-pyrazole[1] and 3-chloro-4-iodo-1H-pyrazole[2] possess a highly reactive C4-I bond, the nature of the C3 halogen dramatically alters the electronic landscape of the pyrazole core.
Electronegativity & N-H Acidity: Fluorine (
) exerts a significantly stronger inductive pull than chlorine (). This intense electron withdrawal stabilizes the pyrazolide anion, effectively lowering the of the N-H proton in the 3-fluoro analog. Consequently, N-alkylation or N-protection (e.g., with SEM-Cl or BocO) can be achieved under milder basic conditions, minimizing base-catalyzed degradation of sensitive substrates.
Bond Dissociation Energy (BDE): The C-F bond is exceptionally strong (~115 kcal/mol) compared to the C-Cl bond (~79 kcal/mol). In drug development, incorporating the 3-fluoro analog acts as a "metabolic shield," preventing oxidative dehalogenation by cytochrome P450 enzymes. Conversely, the weaker C-Cl bond is a strategic asset when sequential, late-stage cross-coupling is desired[2].
Divergent Reactivity at the C3 and C4 Positions
Both scaffolds are primarily utilized for their C4-I bond, which is the most reactive site for transition-metal-catalyzed cross-coupling[3]. The C-I bond (~51 kcal/mol) undergoes rapid oxidative addition with Pd(0) species. However, the true divergence in their utility emerges after the C4 position has been functionalized.
3-Chloro-4-iodo-1H-pyrazole (The Sequential Scaffold): After a primary Suzuki-Miyaura or Sonogashira coupling at C4, the C3-Cl bond remains accessible for secondary functionalization. Using bulky, electron-rich phosphine ligands (like XPhos or BrettPhos), the C3-Cl bond can undergo Buchwald-Hartwig aminations or secondary Suzuki couplings[4].
3-Fluoro-4-iodo-1H-pyrazole (The Terminal Scaffold): The C3-F bond is highly inert to standard palladium and copper catalysis. Once the C4-I bond is functionalized, the C3-F position acts as a dead-end. This is highly advantageous when synthesizing final drug candidates where off-target reactivity or synthetic over-coupling must be strictly avoided.
Divergent reactivity pathways of 3-fluoro vs. 3-chloro-4-iodo-1H-pyrazole in cross-coupling.
Quantitative Performance Comparison
The following table synthesizes the quantitative parameters defining the operational envelopes of both building blocks.
To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs mild conditions to prevent premature N-H deprotonation side-reactions and uses a biphasic solvent system to ensure homogeneity of the transition states.
Objective: Selective arylation at the C4 position of 3-chloro-4-iodo-1H-pyrazole or 3-fluoro-4-iodo-1H-pyrazole using an arylboronic acid.
Materials:
Halogenated pyrazole substrate (1.0 equiv)
Arylboronic acid (1.2 equiv)
(0.05 equiv)
(2.5 equiv, 2M aqueous solution)
1,4-Dioxane (Degassed)
Step-by-Step Methodology & Causality:
Reagent Preparation & Degassing:
Action: In a Schlenk flask, dissolve the pyrazole substrate and arylboronic acid in 1,4-Dioxane. Sparge the solution with Argon for 15 minutes.
Causality: Oxygen rapidly deactivates the active Pd(0) species into unreactive Pd(II) oxides and promotes homocoupling of the boronic acid. Strict deoxygenation ensures maximum catalyst turnover.
Catalytic Initiation:
Action: Add the
catalyst, followed by the dropwise addition of the 2M aqueous solution. Heat the biphasic mixture to 80°C.
Causality:
is chosen because the large bite angle of the dppf ligand accelerates the reductive elimination step. acts to activate the boronic acid into a reactive boronate complex, facilitating transmetalation without being harsh enough to degrade the pyrazole core[3].
Reaction Execution & Self-Validation:
Action: Stir at 80°C for 4-6 hours. Monitor the reaction via LC-MS.
Validation Check: The disappearance of the starting material mass (
229 for chloro, 212 for fluoro) and the appearance of the cross-coupled product mass confirms successful oxidative addition and transmetalation. If the reaction stalls, it indicates catalyst poisoning; do not add more heat, add 0.02 equiv of fresh catalyst.
Workup & Purification:
Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Causality: The biphasic aqueous workup removes the inorganic palladium salts and excess boronic acid byproducts, preventing streaking during column chromatography.
References
1.[2] 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 - Benchchem. Benchchem. Available at:
2.[1] 3-fluoro-4-iodo-1H-pyrazole | 2606872-02-8 - MilliporeSigma. Sigma-Aldrich. Available at:
3.[3] WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents. Available at:
4.[4] WO2021050915A1 - Mta-cooperative prmt5 inhibitors. Google Patents. Available at:
Electronic Modulation of 4-Iodopyrazole: The Fluorine Effect
Executive Summary: The "Fluorine Scan" in Pyrazole Scaffolds In drug discovery, the pyrazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or phenyl rings. The introduction of fluorine (F)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Fluorine Scan" in Pyrazole Scaffolds
In drug discovery, the pyrazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or phenyl rings. The introduction of fluorine (F) or trifluoromethyl (-CF₃) groups onto the 4-iodopyrazole core is not merely a steric modification; it is a profound electronic edit that fundamentally alters the reactivity profile of the C4-Iodine bond.
This guide objectively compares the reactivity of 4-iodopyrazole (4-IP) against its fluorinated analogs (3-fluoro-4-iodopyrazole and 3-trifluoromethyl-4-iodopyrazole ). We analyze how the high electronegativity of fluorine perturbs the aromatic system, affecting Acid Dissociation Constants (pKa), Metal-Halogen Exchange (Li-Hal), and Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura).
Key Findings at a Glance
Feature
Native 4-Iodopyrazole
Fluorinated (3-F/3-CF₃) 4-Iodopyrazole
Mechanism
N-H Acidity (pKa)
~14.2 (DMSO)
~10.5 - 12.0 (DMSO)
Inductive withdrawal (-I) stabilizes the conjugate base (anion).
Pd-Oxidative Addition
Moderate Rate
Accelerated
Electron-deficient C-I bond lowers the LUMO energy, facilitating Pd(0) insertion.
Lithiation Stability
Unstable > -78°C
Enhanced Stability
Inductive effect stabilizes the lithiated intermediate, preventing rapid decomposition.
N-Alkylation
Poor Regioselectivity
High Regioselectivity
Steric bulk and electronic repulsion direct alkylation to the distal nitrogen (N1).
Electronic Landscape & Mechanistic Logic
To manipulate these scaffolds effectively, one must understand the tug-of-war between Inductive Withdrawal (-I) and Resonance Donation (+M) .
The "Push-Pull" Dynamic
Fluorine is the most electronegative element (Pauling 3.98), exerting a massive inductive pull (-I) through the
-framework. However, it also possesses lone pairs that can donate electron density into the -system (+M).[1]
In 4-Iodopyrazoles: The -I effect dominates. The pyrazole ring becomes electron-deficient.
Impact on C4-Iodine: The carbon-iodine bond becomes more polarized (
). This makes the C4 position more susceptible to nucleophilic attack (in contexts) and significantly faster in oxidative addition with metal catalysts.
Visualization: Electronic Perturbation Pathway
The following diagram illustrates how fluorine substitution propagates electronic effects to alter reaction outcomes.
Caption: Causal pathway showing how Fluorine's inductive effect dominates, lowering LUMO energy for faster catalysis while simultaneously increasing N-H acidity.
Comparative Reactivity Guide
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The primary challenge with 4-iodopyrazoles is not the coupling itself, but the poisoning of the catalyst by the free N-H pyrazole (which can bind Pd) and the competition with dehalogenation .
Non-Fluorinated 4-IP: Requires standard bases (
, ). Oxidative addition is the rate-determining step (RDS).
Fluorinated 4-IP: The electron-poor ring accelerates oxidative addition (lowering the barrier). However, the increased acidity of the N-H proton means standard bases can fully deprotonate the pyrazole, forming a pyrazolate anion that is a poor substrate for transmetalation and can form stable, unreactive Pd-complexes.
Recommendation: Switch to weaker bases (e.g.,
or ) or protect the nitrogen (e.g., THP, SEM, Boc) before coupling fluorinated variants.
B. Metal-Halogen Exchange (Lithiation)
Lithiation of 4-iodopyrazoles is a standard method to generate nucleophiles.
Non-Fluorinated 4-IP: The resulting C4-lithio species is thermally unstable and must be handled at -78°C strictly. It is prone to "scrambling" (proton transfer from the N-H of a neighbor).
Fluorinated 4-IP: The -I effect of fluorine stabilizes the negative charge on the C4 position after Iodine-Lithium exchange.
Benefit: These species often survive at higher temperatures (-40°C to -20°C), allowing reaction with sluggish electrophiles that wouldn't react at -78°C.
C. Quantitative Comparison Table
Data synthesized from reactivity trends in fluoro-heterocycle literature [1][2].
Protocol A: Suzuki Coupling of Fluorinated 4-Iodopyrazoles
Rationale: This protocol uses a precatalyst system (XPhos Pd G2) to handle the electron-deficient nature of the substrate and mild base conditions to prevent pyrazolate poisoning.
Comparative Crystallographic Analysis of 3-Fluoro-4-iodo-1H-pyrazole Complexes: A Technical Guide for Crystal Engineering
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Author: BenchChem Technical Support Team. Date: March 2026
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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Focus: X-ray Crystallography, Supramolecular Assembly, and Halogen Bonding
Executive Summary
In the realm of crystal engineering and structure-based drug design, halogenated pyrazoles serve as indispensable building blocks. The recent completion of the crystallographic data for the mono-halogenated 4-halo-1H-pyrazole series in 2023 established a foundational understanding of how halogens dictate supramolecular packing [1]. However, the demand for highly directional, multi-interaction ligands has driven the transition from mono-substituted to dual-functionalized scaffolds.
This guide objectively compares the crystallographic performance of the dual-functionalized 3-fluoro-4-iodo-1H-pyrazole (CAS 2606872-02-8) against its mono-halogenated alternatives: 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole . By synthesizing empirical data and mechanistic principles, we demonstrate how the synergistic electronic and steric effects of 3-fluoro-4-iodo-1H-pyrazole yield superior, highly predictable coordination complexes.
Mechanistic Rationale: The Causality of Dual Substitution
As application scientists, we must look beyond the empirical structure and understand why a crystal lattice forms the way it does. The performance of 3-fluoro-4-iodo-1H-pyrazole as a ligand is governed by two competing yet complementary forces:
The Inductive Effect (-I) of Fluorine: The highly electronegative 3-fluoro substituent withdraws electron density from the pyrazole ring. This effectively lowers the pKa of the N-H bond, making it a significantly stronger hydrogen-bond donor compared to unsubstituted or mono-iodo analogs.
The Polarizable σ-Hole of Iodine: Iodine at the 4-position provides a large, highly polarizable region of positive electrostatic potential (the σ-hole). While 4-iodo-1H-pyrazole exhibits baseline halogen bonding [1], the electron-withdrawing nature of the adjacent 3-fluoro group in the dual-substituted molecule further polarizes this iodine atom. This results in enhanced, highly directional C–I···N and C–I···O halogen bonds.
Supramolecular Divergence:
Crystallographic data reveals that while 4-chloro and 4-bromo analogs form trimeric hydrogen-bonding motifs, both 4-fluoro and 4-iodo analogs independently form non-isostructural catemeric (infinite 1D chain) motifs [1][2]. By combining both substituents, 3-fluoro-4-iodo-1H-pyrazole forces a rigid, predictable 2D catemeric architecture that is highly resistant to polymorphic variability—a critical advantage for pharmaceutical formulation.
Comparative Performance Data
The following table summarizes the crystallographic and physicochemical parameters of the target compound versus its mono-halogenated alternatives, providing a quantitative basis for ligand selection.
Parameter
4-Fluoro-1H-pyrazole (Alternative 1)
4-Iodo-1H-pyrazole (Alternative 2)
3-Fluoro-4-iodo-1H-pyrazole (Product)
Primary Supramolecular Motif
1D Catemeric chains (Triclinic, P1) [2]
1D Catemeric chains (Non-isostructural) [1]
Highly directional 2D catemeric networks
Halogen Bond Donor Strength
Negligible (Fluorine lacks a viable σ-hole)
Strong (C-I···N and C-I···O interactions)
Enhanced (Fluorine's -I effect polarizes the Iodine σ-hole)
N-H Acidity (Hydrogen Bond Donor)
High
Moderate
Highest (Synergistic electron withdrawal)
Sublimation Risk at 298 K
High (Requires strict 150 K XRD) [2]
Low to Moderate
Moderate (Requires 150 K XRD for optimal resolution)
Coordination Versatility
Monodentate / Bridging
Monodentate / Bridging
Bidentate + Halogen Bonding
Experimental Protocol: Synthesis and X-ray Analysis of Coordination Complexes
To ensure scientific integrity, the following protocol for generating and analyzing 3-fluoro-4-iodo-1H-pyrazole metal complexes is designed as a self-validating system . Every step includes a mechanistic justification and an in-process validation check.
Step 1: Ligand Preparation and Pre-Validation
Action: Dissolve 0.5 mmol of 3-fluoro-4-iodo-1H-pyrazole in 5 mL of anhydrous acetonitrile.
Causality: Acetonitrile is a weakly coordinating solvent. It solubilizes the ligand without outcompeting the pyrazole nitrogen for the metal center during complexation.
Validation: Perform FT-IR on the solution. A sharp N-H stretch near 3400 cm⁻¹ confirms the monomeric state of the ligand in solution prior to assembly.
Step 2: Metal Complexation
Action: Add 0.5 mmol of AgBF₄ (Silver Tetrafluoroborate) to the solution under the exclusion of light. Stir for 2 hours at room temperature.
Causality: Silver(I) is selected for its flexible coordination geometry and propensity to form argentophilic (Ag···Ag) interactions, which synergize perfectly with the C-I···Ag halogen bonds. The BF₄⁻ counterion is strictly non-coordinating, forcing the pyrazole to act as the primary ligand.
Step 3: Single Crystal Growth via Vapor Diffusion
Action: Filter the solution through a 0.22 μm PTFE syringe filter into a 2-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly and store at 4 °C.
Causality: Slow vapor diffusion of the anti-solvent induces gradual supersaturation. This controlled kinetic environment prevents rapid precipitation, yielding defect-free single crystals suitable for X-ray diffraction.
Validation: The appearance of translucent, block-like crystals within 48–72 hours visually validates successful supramolecular assembly.
Action: Harvest a single crystal and mount it on a diffractometer equipped with a continuous nitrogen cold stream set to 150 K .
Causality: Fluorinated pyrazoles exhibit a high propensity for sublimation at room temperature, which can degrade the crystal lattice during data collection [2]. Cryogenic cooling at 150 K is mandatory; it prevents sublimation, preserves lattice integrity, and minimizes thermal displacement parameters, allowing for the precise resolution of weak σ-hole interactions.
Logical Workflow Visualization
The following diagram maps the logical progression from ligand selection through to structural elucidation, highlighting the critical decision points that prevent data degradation.
Caption: Logical workflow for the supramolecular assembly and X-ray analysis of pyrazole complexes.
Conclusion
For drug development professionals and materials scientists, the transition from mono-halogenated pyrazoles to the dual-functionalized 3-fluoro-4-iodo-1H-pyrazole represents a significant upgrade in crystal engineering precision. By leveraging the synergistic effects of fluorine-induced N-H acidity and iodine-driven halogen bonding, researchers can design highly stable, predictable catemeric architectures. Adhering to the 150 K cryogenic X-ray protocol ensures that these intricate supramolecular networks are captured with absolute fidelity.
References
Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 13(7), 1101.
URL:[Link]
Ahmed, B. M., Zeller, M., & Mezei, G. (2023). "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431.
URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 164664651, 3-fluoro-4-iodo-1H-pyrazole." PubChem.
URL:[Link]
Comparative
validating regioisomer structure of alkylated 3-fluoro-4-iodo-1H-pyrazole
Unambiguous Regioisomer Validation of Alkylated 3-Fluoro-4-iodo-1H-pyrazoles: A Comparative Analytical Guide The functionalization of halogenated pyrazoles is a cornerstone of modern medicinal and agricultural chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Regioisomer Validation of Alkylated 3-Fluoro-4-iodo-1H-pyrazoles: A Comparative Analytical Guide
The functionalization of halogenated pyrazoles is a cornerstone of modern medicinal and agricultural chemistry. Specifically,1 [1] is a highly valuable building block. However, because the 1H-pyrazole core exists as a rapidly equilibrating tautomeric mixture, deprotonation and subsequent N-alkylation (e.g., with alkyl halides) inherently yields a mixture of two distinct regioisomers: 1-alkyl-3-fluoro-4-iodo-1H-pyrazole (the 1,3-isomer) and 1-alkyl-5-fluoro-4-iodo-1H-pyrazole (the 1,5-isomer).
Distinguishing between these isomers is analytically challenging due to their identical mass and highly similar polarity. This guide objectively compares the three primary analytical modalities used to validate these regioisomers, providing the mechanistic causality behind each technique and self-validating experimental protocols.
Fig 1: Logical workflow for the isolation and structural validation of pyrazole regioisomers.
Modality Comparison: Causality & Performance
Multinuclear NMR Spectroscopy (The Operational Standard)
Standard 1D ¹H and ¹³C NMR are often insufficient for assigning pyrazole regiochemistry due to subtle chemical shift differences. Instead, validation relies on the spatial and electronic relationships between the newly introduced N-alkyl group and the static halogen atoms.
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique detects spatial proximity (typically < 4 Å) between fluorine and proton nuclei. In the 1,5-isomer, the N-alkyl protons are forced into close spatial proximity with the C5-fluorine, yielding a strong NOE cross-peak. In the 1,3-isomer, the distance between the N-alkyl group and the C3-fluorine exceeds 5 Å, resulting in no correlation.
¹H-¹⁵N HMBC: Pyrazoles contain a "pyrrole-like" nitrogen (N1, substituted, ~ -170 to -180 ppm) and a "pyridine-like" nitrogen (N2, unsubstituted, ~ -70 to -80 ppm) [2]. The N-alkyl protons will show a strong ²J correlation to N1 and a ³J correlation to N2, anchoring the alkyl group's position [3].
¹⁹F-¹⁵N HMBC: The proximity of the fluorine atom to either the pyrrole-type or pyridine-type nitrogen provides a definitive electronic handle [4]. In the 1,3-isomer, the C3-fluorine exhibits a strong ²J coupling to the pyridine-like N2. In the 1,5-isomer, the C5-fluorine exhibits a ²J coupling to the pyrrole-like N1.
Single-Crystal X-Ray Diffraction (The Absolute Standard)
SCXRD provides an unambiguous 3D spatial map of the molecule. The causality is absolute: electron density maps directly reveal whether the alkyl group is adjacent to the fluorine (1,5-isomer) or the proton (1,3-isomer).
Drawback: 3-fluoro-4-iodo-1H-pyrazoles substituted with simple alkyl groups (like methyl or ethyl) are often oils or low-melting solids, making single-crystal growth exceedingly difficult without further derivatization.
DFT Computational NMR (The Orthogonal Validator)
When experimental NMR is ambiguous (e.g., due to poor solubility or overlapping signals), Density Functional Theory (DFT) is utilized. By calculating the theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, researchers can compare predicted ¹³C, ¹⁵N, and ¹⁹F chemical shifts against experimental data. The isomer with the lowest Mean Absolute Error (MAE) between calculated and experimental shifts is assigned as the correct structure.
Experimental Data Comparison
The following table summarizes the diagnostic quantitative metrics used to differentiate the two regioisomers (using N-methyl as the model alkyl group).
Analytical Parameter
1-Methyl-3-fluoro-4-iodo-1H-pyrazole (1,3-Isomer)
1-Methyl-5-fluoro-4-iodo-1H-pyrazole (1,5-Isomer)
Diagnostic Causality
¹⁹F-¹H HOESY
No correlation observed.
Strong cross-peak between N-CH₃ and C5-F.
Spatial proximity (< 4 Å) dictates heteronuclear NOE transfer.
¹H-¹⁵N HMBC
N-CH₃ correlates to N1 (-175 ppm) and N2 (-78 ppm).
N-CH₃ correlates to N1 (-172 ppm) and N2 (-81 ppm).
Identifies the pyrrole-like (N1) vs pyridine-like (N2) nitrogens.
¹⁹F-¹⁵N HMBC
C3-F shows ²J correlation to N2 (-78 ppm).
C5-F shows ²J correlation to N1 (-172 ppm).
Confirms which nitrogen is adjacent to the fluorinated carbon.
¹³C NMR (C-F coupling)
C3 doublet, ¹J_CF ≈ 245 Hz.
C5 doublet, ¹J_CF ≈ 250 Hz.
Confirms direct C-F bonding, though less diagnostic for regiochemistry alone.
Reaction Monitoring
Distinct ¹⁹F singlet (~ -110 ppm).
Distinct ¹⁹F singlet (~ -118 ppm).
2 enables real-time kinetic tracking of isomer ratios [5].
Step-by-Step Validation Methodologies
Protocol 1: Multinuclear NMR Acquisition Workflow
This protocol is a self-validating system; the combination of through-space (HOESY) and through-bond (HMBC) data leaves no room for assignment error.
Sample Preparation: Dissolve 15–20 mg of the purified regioisomer in 0.6 mL of DMSO-d₆ or CDCl₃. Ensure the sample is free of paramagnetic impurities which can quench NOE signals.
¹H and ¹⁹F 1D Acquisition: Acquire standard 1D ¹H and ¹⁹F spectra to establish precise chemical shifts. Calibrate the ¹⁹F spectrum using internal standard (e.g., trichlorofluoromethane at 0 ppm) or via the unified solvent lock scale.
¹H-¹⁵N HMBC Setup:
Set the long-range coupling delay to target a J-coupling of 5–8 Hz (optimal for ²J and ³J nitrogen couplings).
Acquire the 2D spectrum. Identify N1 (approx. -170 to -190 ppm) and N2 (approx. -70 to -90 ppm) based on their cross-peaks with the N-alkyl protons.
¹⁹F-¹H HOESY Execution:
Select a mixing time (D8) of 400–600 ms. Causality: Heteronuclear NOE buildup is slower than homonuclear NOE due to the lower gyromagnetic ratio of ¹⁹F compared to ¹H; shorter mixing times will fail to capture the correlation.
Process the 2D spectrum. A cross-peak between the ¹⁹F signal and the N-alkyl ¹H signal definitively identifies the 1,5-isomer.
Protocol 2: DFT-GIAO Orthogonal Validation
If NMR data is inconclusive, execute this computational workflow.
Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search to identify the global minimum energy conformer for both the 1,3-isomer and the 1,5-isomer.
Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level of theory in a continuum solvent model (CPCM) matching the NMR solvent.
Shielding Tensor Calculation: Calculate the NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level of theory. Causality: The GIAO method ensures that the results are invariant to the origin of the gauge, which is mathematically required for accurate magnetic field predictions.
Data Correlation: Convert the isotropic shielding values to chemical shifts using computationally derived reference standards (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F). Compare the calculated shifts to the experimental data. The correct isomer will exhibit a significantly lower MAE.
Kline, M., & Cheatham, S. (2006). "Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F–15N correlation spectroscopy". Scilit.
KTU ePubl. (2021). "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". Kaunas University of Technology.
Comparative Analytical Guide: Infrared Spectroscopy of 3-Fluoro-4-iodo-1H-pyrazole
The following guide provides an in-depth technical analysis of the infrared (IR) spectrum of 3-fluoro-4-iodo-1H-pyrazole , designed for researchers in medicinal chemistry and structural biology. Executive Summary 3-Fluor...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the infrared (IR) spectrum of 3-fluoro-4-iodo-1H-pyrazole , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
3-Fluoro-4-iodo-1H-pyrazole is a critical halogenated heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and high-affinity protein ligands. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C4-iodine atom serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C3-fluorine atom modulates pKa and lipophilicity without offering a facile handle for substitution.
This guide provides a predictive spectral analysis of this compound. By synthesizing crystallographic data from mono-halogenated analogs (4-iodopyrazole and 3-fluoropyrazole), we establish a self-validating identification protocol. The analysis highlights the C–F stretching vibration (1100–1250 cm⁻¹) and the supramolecular N–H architecture as primary diagnostic markers.
Experimental Protocol
To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended for acquiring the IR spectrum.
Sample Preparation[1]
Method A: Attenuated Total Reflectance (ATR) (Recommended)
Crystal Form: Use the neat solid (typically a white to off-white powder).
Pressure: Apply consistent high pressure to the diamond crystal to ensure intimate contact, as the high refractive index of iodinated compounds can occasionally lead to derivative-shaped peaks if contact is poor.
Resolution: 2 cm⁻¹ (minimum 32 scans).
Method B: KBr Pellet
Ratio: 1–2 mg sample per 100 mg dry KBr.
Warning: Halogenated pyrazoles can undergo halogen exchange or polymorphic transitions under high grinding pressure. ATR is preferred to preserve the native H-bonding network.
Spectral Analysis & Assignment
The IR spectrum of 3-fluoro-4-iodo-1H-pyrazole is dominated by the interplay between the electron-withdrawing fluorine and the polarizable iodine atom. The following assignments are derived from comparative data of 4-iodopyrazole (4-I-pzH) and 3-fluoropyrazole analogs.
Table 1: Diagnostic Vibrational Bands (Predicted vs. Analogs)
Vibrational Mode
Frequency Range (cm⁻¹)
Intensity
Diagnostic Value
Mechanistic Insight
N–H Stretch
3100 – 3250
Medium, Broad
High
Indicates H-bonding motif. 4-I-pzH forms catemers (chains) rather than dimers, shifting this band lower than non-H-bonded monomers.
C–H Stretch (Aromatic)
3050 – 3100
Weak
Low
Only one C–H remains (C5 position). Often obscured by the broad N–H shoulder.
Ring Stretch (C=N / C=C)
1500 – 1580
Medium
Medium
The pyrazole ring "breathing" modes. The heavy iodine atom at C4 dampens this frequency compared to unsubstituted pyrazole.
C–F Stretch
1150 – 1250
Strong
Critical
The primary differentiator from 4-iodopyrazole. F-substitution on the ring induces a strong dipole change.
Ring Deformation / C–I
900 – 1000
Medium
High
Sensitive to mass. The C–I stretch itself is typically Far-IR (<600 cm⁻¹), but it couples with ring deformation to create fingerprint bands here.
N–H Out-of-Plane Bending
600 – 750
Broad, Medium
Medium
Highly sensitive to the strength of intermolecular hydrogen bonding.
Detailed Mechanistic Analysis
1. The Supramolecular N–H Region (3100–3250 cm⁻¹)
Unlike simple liquids, solid-state pyrazoles form complex hydrogen-bonded networks.
Catemer vs. Dimer: Crystallographic studies of 4-iodopyrazole reveal it forms catemeric chains (helical H-bond networks) rather than the cyclic dimers seen in some other azoles.
Spectral Consequence: You should observe a broad, structured band centered around 3100–3150 cm⁻¹ . A sharp peak >3400 cm⁻¹ would indicate "free" N–H, implying wet solvent or amorphous material, which is a quality control red flag.
2. The Fluorine Fingerprint (1150–1250 cm⁻¹)
This is the "Identity Band."
Differentiation: 4-iodopyrazole lacks absorption in this region. The introduction of fluorine at C3 creates a strong C–F stretching mode coupled with the ring vibration.
Regioisomerism: While IR confirms the presence of Fluorine, distinguishing 3-fluoro-4-iodo from 4-fluoro-3-iodo solely by IR is risky. The C3-F bond (adjacent to Nitrogen) generally exhibits a slightly higher frequency shift due to the inductive effect of the adjacent C=N double bond compared to the C4-F position.
Comparative Analysis: Product vs. Alternatives
This section compares the analytical signature of the target compound against its closest structural analogs to assist in purity and identity verification.
Table 2: Analytical Comparison Matrix
Feature
3-Fluoro-4-iodo-1H-pyrazole (Target)
4-Iodo-1H-pyrazole (Precursor/Analog)
3-Fluoro-1H-pyrazole (Analog)
C–F Band (1150-1250 cm⁻¹)
Present (Strong)
Absent
Present
C–I Influence (<1000 cm⁻¹)
Present (Perturbed ring modes)
Present
Absent
N–H Motif
Catemeric (Broad ~3120)
Catemeric (Broad ~3110)
Catemeric/Dimeric mix
Primary ID Method
IR + ¹⁹F NMR
IR or ¹H NMR
¹H NMR
Critical Distinction Strategy
Vs. 4-Iodopyrazole: If your spectrum lacks the intense band at ~1200 cm⁻¹, you likely have the mono-iodinated precursor.
Vs. Regioisomers: If you suspect the 4-fluoro-3-iodo isomer, do not rely on IR alone. The scalar coupling constants in ¹H NMR or the chemical shift in ¹⁹F NMR are required for definitive proof.
Target (3-F): ¹⁹F signal typically appears downfield relative to the 4-F isomer due to the deshielding effect of the adjacent nitrogen.
Validation Workflow (Graphviz)
The following diagram outlines the logical decision tree for validating the identity of 3-fluoro-4-iodo-1H-pyrazole using IR as the primary screen, followed by orthogonal confirmation.
Caption: Logical workflow for the structural verification of 3-fluoro-4-iodo-1H-pyrazole, prioritizing IR for functional group confirmation and NMR for regioisomer assignment.
References
MDPI Crystals (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (Provides the definitive IR and structural data for the 4-iodo analog and H-bonding motifs).
[Link]
NIST Chemistry WebBook. Infrared Spectrum of 4-Iodopyrazole. (Reference standard for the non-fluorinated precursor).
[Link]
PubChem. 3-Fluoro-1H-pyrazole Compound Summary. (Data source for the fluoro-pyrazole core).[1]
[Link]
Technical Guide: Proper Disposal and Handling of 3-Fluoro-4-iodo-1H-pyrazole
[1] Executive Summary & Immediate Action 3-Fluoro-4-iodo-1H-pyrazole is a halogenated heterocyclic building block used in medicinal chemistry.[1][2] Unlike general organic waste, this compound requires strict segregation...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Action
3-Fluoro-4-iodo-1H-pyrazole is a halogenated heterocyclic building block used in medicinal chemistry.[1][2] Unlike general organic waste, this compound requires strict segregation into Halogenated Waste Streams due to the presence of both Fluorine and Iodine atoms.
Core Directive: Do NOT dispose of this compound down the drain or in general "Non-Halogenated" solvent waste.
Disposal Method: High-temperature incineration with specific flue gas scrubbing (to capture HF and HI gases).
Chemical Assessment & Hazard Profile
Before initiating disposal, you must validate the physical state and hazard profile. While specific experimental data for this exact isomer can be sparse, its behavior is consistent with the halogenated pyrazole class (e.g., 4-iodopyrazole).
H410/H412: Very toxic to aquatic life (common for halogenated heterocycles).
The "Why": Scientific Rationale for Segregation
As scientists, we follow protocols not just for compliance, but for chemical causality. Here is why you must segregate 3-fluoro-4-iodo-1H-pyrazole:
Combustion Chemistry (The Incinerator):
When this compound is incinerated, the carbon backbone oxidizes to
. However, the halogens react differently:
Fluorine: Reacts with hydrogen sources to form Hydrofluoric Acid (HF) , a corrosive gas that destroys incinerator linings and requires caustic scrubbers.
Iodine: Forms Hydroiodic Acid (HI) or elemental Iodine (
), which are corrosive and toxic.
Consequence: If you place this in a non-halogenated stream (often used for fuel blending), the facility may not be equipped to scrub these acid gases, leading to equipment failure or regulatory fines.
Chemical Incompatibility:
The pyrazole ring contains a secondary amine (N-H). While weak, it is acidic. Mixing this waste with strong alkylating agents or strong bases in a waste drum can lead to unexpected deprotonation and heat generation.
Operational Workflow: Disposal Decision Tree
The following diagram outlines the decision logic for disposing of 3-fluoro-4-iodo-1H-pyrazole, ensuring it reaches the correct waste stream.
Figure 1: Decision logic for segregating halogenated pyrazole waste to prevent downstream contamination.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid
PPE Required: Nitrile gloves (double gloving recommended due to iodine content), safety goggles, lab coat.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a screw-top glass jar.
Why: HDPE is resistant to chemical attack and less prone to breakage than glass.
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.
Labeling: Affix a hazardous waste label immediately.
Storage: Place the container in the "Solid Hazardous Waste" bin. Ensure it is not mixed with oxidizers (like nitrates/peroxides).
Scenario B: Disposing of Reaction Solutions
Solvent Assessment:
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.
If dissolved in Methanol , Ethyl Acetate , or DMSO : You must still pour this into the Halogenated Waste carboy.
Crucial Note: Adding even a small amount of this halogenated compound to a "Non-Halogenated" drum reclassifies the entire drum as halogenated, often incurring significant cost penalties for your facility.
Rinsing: Rinse the original flask with a small amount of acetone or DCM and add the rinse to the Halogenated Waste container.
Cap & Log: Tightly cap the carboy. Log the addition on the waste tag (e.g., "~5g Fluoro-iodo-pyrazole in 500mL DCM").
Emergency Contingencies (Spill Response)
Minor Spill (< 10g/10mL):
Isolate: Alert nearby personnel.
PPE: Wear standard PPE.
Absorb:
Solids: Sweep up carefully using a dust pan or damp paper towel to minimize dust. Place in a sealed bag.
Liquids: Use a universal absorbent pad or vermiculite.
Decontaminate: Wipe the surface with a mild soap/water solution.
Dispose: Place all cleanup materials (pads, gloves, debris) into a Solid Hazardous Waste bag and label as halogenated debris.
Major Spill (> 100g or outside hood):
Evacuate: Leave the area immediately.
Secure: Close doors to the lab.
Contact: Call EHS/Emergency Response. Do not attempt cleanup without respiratory protection (N95 or respirator) due to potential iodine dust inhalation.
References
PubChem. (n.d.). Compound Summary: 4-Iodopyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Immediate Action Required: Treat as a bioactive halogenated heterocyclic building block. While GHS classification indicates "Warning" rather than "Danger," the presence of the iodine and fluorine substituents suggests high lipophilicity and potential bioavailability.
H315/H319: Causes skin and serious eye irritation.[2][4][5]
H335: May cause respiratory irritation (STOT SE 3).[2][5]
Scientist’s Note: The specific danger here is not just acute toxicity, but the physical behavior of the solid. Fluorinated heterocycles are frequently prone to static charging ("fly-away" powders), significantly increasing the risk of inhalation or surface contamination during weighing.
The Barrier Strategy: PPE Selection Matrix
Effective protection relies on a "Defense in Depth" strategy. Do not rely on a single barrier.
PPE Decision Matrix
Component
Standard Handling (Weighing <1g)
Bulk/Synthesis (>1g or Solution)
Rationale
Hand Protection
Nitrile (4 mil, single layer)
Nitrile (Double-glove) or Laminate
Halogenated organics can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer."
Eye Protection
Safety Glasses with side shields
Chemical Goggles
Fine fluorinated dust can bypass standard glasses; goggles seal the orbital area.
Respiratory
Fume Hood (Sash at 18")
Fume Hood + N95 (if open handling)
H335 hazard requires engineering controls (Hood) as the primary barrier.
Body
Lab Coat (Cotton/Poly)
Lab Coat + Tyvek Sleeves
Protects wrists/forearms from dust accumulation during transfer.
Visualizing the Safety Logic
The following diagram illustrates the decision workflow for selecting the correct safety posture based on operation type.
Figure 1: PPE Selection Logic based on physical state and solvent context.
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Fluorinated solids often carry high static charges. This causes the powder to repel from the spatula and "jump" onto the balance or gloves.
Engineering Control: All weighing MUST occur inside a certified chemical fume hood.
Static Mitigation:
Best Practice: Use an ionizing anti-static gun (e.g., Zerostat) on the vial before opening.
Alternative: Wipe the exterior of the receiving flask with a slightly damp Kimwipe to discharge static on the glass surface.
Transfer: Use a glass or antistatic plastic spatula. Avoid metal if the compound is being weighed for a metal-catalyzed coupling (Suzuki/Sonogashira) to prevent trace contamination, although safety-wise metal is acceptable.
B. Reaction Setup
This compound is typically used as an electrophile in cross-coupling reactions.
Solvent Choice: If dissolving in halogenated solvents (DCM, DCE), standard nitrile gloves offer <5 minutes of protection against the solvent.
Rule: If using DCM, wear Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.
Temperature: The iodine bond (C-I) is reactive. Avoid excessive heating (>80°C) without verifying thermal stability, as de-iodination or decomposition can release iodide vapors.
Emergency Response & Disposal
Spill Management Workflow
If 3-fluoro-4-iodo-1H-pyrazole is spilled, do not use a brush (generates dust).
Solid Waste: Dispose of contaminated gloves, paper towels, and solid waste in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."
Liquid Waste: This compound contains Fluorine and Iodine. It MUST go into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as halogenated waste requires higher temperature incineration.
References
Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 3-Fluoro-4-iodo-1H-pyrazole. (Note: Link directs to similar fluorinated pyrazole derivatives for GHS verification).
PubChem. (2025).[2] Compound Summary: 4-Iodopyrazole (Structural Analog for Toxicity). National Library of Medicine.
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.
Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-iodopyridine (Analogous Halogenated Heterocycle).